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Cyclin-A1 (385-395)

Cat. No.: B1575099
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Description

Overview of Cyclin Family and Cyclin-Dependent Kinases (CDKs)

Cyclins are a group of proteins that, as their name suggests, undergo a cyclical pattern of synthesis and degradation throughout the cell cycle. khanacademy.org Their primary function is to act as regulatory subunits for a family of enzymes called Cyclin-Dependent Kinases (CDKs). nih.govcreative-enzymes.com CDKs are serine/threonine kinases that are inactive on their own. khanacademy.org The binding of a cyclin to a CDK is a critical step for activating the kinase, which then phosphorylates specific target proteins, thereby driving the cell cycle forward. khanacademy.org

Different cyclin-CDK complexes are active at different stages of the cell cycle, ensuring that events like DNA replication and mitosis occur in the correct order. creative-enzymes.com For instance, G1 cyclins and G1/S cyclins help the cell to pass the restriction point and initiate DNA synthesis, while S cyclins are crucial for the S phase, and M cyclins trigger mitosis. khanacademy.org The activity of these complexes is further fine-tuned by phosphorylation and the presence of CDK inhibitors (CKIs). creative-enzymes.comnumberanalytics.com

The major cyclin-CDK complexes and their functions are summarized in the table below:

Cyclin-CDK ComplexPrimary Function in the Cell Cycle
Cyclin D - CDK4/6G1 progression
Cyclin E - CDK2G1/S transition, initiation of DNA replication
Cyclin A - CDK2S phase progression
Cyclin A - CDK1G2/M transition
Cyclin B - CDK1Mitosis

Distinction and Evolutionary Conservation of Cyclin A1 and Cyclin A2 Isoforms

In mammals, including humans, there are two distinct A-type cyclins: Cyclin A1 and Cyclin A2. wikipedia.orgbeckman.it While both share sequence homology, they exhibit significant differences in their expression patterns and proposed functions.

Cyclin A1 (CCNA1): Often referred to as the "germline" or "embryonic" cyclin, CCNA1 expression is highly restricted in healthy tissues, with the highest levels found in the testis, specifically in meiotic germ cells. nih.govresearchgate.net It is also expressed in early embryos. wikipedia.orgbeckman.it

Cyclin A2 (CCNA2): In contrast, Cyclin A2 is the "somatic" form and is ubiquitously expressed in all proliferating somatic cells. wikipedia.orgbeckman.it

This differential expression suggests distinct roles. Cyclin A1 is considered essential for meiosis, the specialized cell division that produces gametes. nih.gov Cyclin A2, on the other hand, is crucial for the mitotic cell cycle in the body's somatic cells. beckman.it Despite these differences, both Cyclin A1 and Cyclin A2 can associate with CDK1 and CDK2. nih.gov

The evolutionary conservation of A-type cyclins is notable. Homologs of cyclin A have been identified in a wide range of eukaryotes, from sea urchins to humans, though they have not been found in lower eukaryotes like yeast. wikipedia.org This conservation underscores their fundamental importance in cell cycle control.

Physiological Expression Patterns and Tissue Specificity of Cyclin A1

The expression of Cyclin A1 is tightly regulated and highly tissue-specific. In adult mammals, its expression is predominantly confined to the testis, where it is found in germ cells undergoing meiosis. nih.govresearchgate.net Specifically, its expression increases dramatically in late pachytene spermatocytes. wikigenes.org This restricted expression pattern strongly supports its primary role in spermatogenesis. nih.gov

Low levels of Cyclin A1 expression have also been detected in the brain and in some hematopoietic cells. nih.govnih.gov Furthermore, aberrant expression of Cyclin A1 has been observed in certain cancers, particularly in acute myeloid leukemia and testicular germ cell tumors. wikigenes.orgresearchgate.net

Tissue/Cell TypeLevel of Cyclin A1 Expression
Testis (Germ Cells)High
BrainLow
Hematopoietic CellsLow
Acute Myeloid Leukemia CellsHigh (Aberrant)
Testicular Germ Cell TumorsHigh (Aberrant)

Historical Context of Cyclin A1 Research and Discovery

The discovery of cyclins dates back to the early 1980s through studies in sea urchin embryos. wikipedia.org Cyclin A was among the first to be identified. The existence of a second A-type cyclin, Cyclin A1, was later established. It was named due to its high sequence homology to Xenopus (frog) cyclin A1.

Initial research highlighted the specific expression of murine (mouse) Cyclin A1 in meiotic germ cells, leading to the hypothesis that it functions primarily in the meiotic cell cycle. nih.gov Subsequent studies in humans confirmed this testis-specific expression in healthy individuals. nih.gov However, the discovery of high Cyclin A1 expression in several leukemia cell lines prompted investigations into its potential role in the mitotic cell cycle as well. nih.gov Research has since shown that Cyclin A1 can indeed influence the mitotic cell cycle in certain cellular contexts and is capable of binding to key cell cycle regulators like the Rb family proteins and transcription factor E2F-1. nih.govresearchgate.net

Properties

sequence

SLIAAAAFCLA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cyclin-A1 (385-395)

Origin of Product

United States

Molecular Mechanisms of Cyclin A1 Action

Cyclin A1-CDK Complex Formation and Kinase Activity

The functionality of Cyclin A1 is intrinsically linked to its ability to form active complexes with specific cyclin-dependent kinases. These partnerships are essential for the subsequent phosphorylation events that regulate cell cycle progression. patsnap.comkhanacademy.org

Association with CDK1 (CDC2) and CDK2

Cyclin A1 exhibits a promiscuous binding behavior, associating with both CDK1 (also known as CDC2) and CDK2. patsnap.com The formation of these complexes is a critical step in activating the kinase function of the CDK partner. khanacademy.org In certain cellular contexts, such as the osteosarcoma cell line MG63, the expression of Cyclin A1 and its associated kinase activities are tightly regulated throughout the mitotic cell cycle. nih.gov Studies have shown that while Cyclin A1 can associate with both CDK1 and CDK2, the resulting complexes may have different substrate specificities and functional outcomes. nih.govresearchgate.net For instance, in early Xenopus laevis development, Cyclin A1 predominantly dimerizes with Cdk2. tandfonline.com The interaction between Cyclin A1 and its CDK partners is crucial for the phosphorylation of a multitude of substrates involved in DNA replication and mitosis. patsnap.com

Substrate Phosphorylation by Cyclin A1-CDK Complexes

Once activated, the Cyclin A1-CDK complexes act as potent kinases, targeting a range of substrate proteins for phosphorylation. This post-translational modification acts as a molecular switch, altering the activity, localization, or stability of the target proteins. khanacademy.org

The Retinoblastoma (Rb) family of proteins, which includes pRb, p107, and p130, are critical tumor suppressors that control the cell cycle by regulating the activity of E2F transcription factors. wikipedia.orgoup.com The Cyclin A1-CDK2 complex has been demonstrated to phosphorylate members of the Rb family in vitro. nih.govnih.gov This phosphorylation is a key event in inactivating the growth-suppressive functions of Rb proteins, thereby allowing the cell to progress through the G1/S checkpoint. wikipedia.orgwikidoc.org In vivo studies have shown an association between high levels of Cyclin A1 and the hyperphosphorylation of Rb. researchgate.net While both Cyclin A-CDK1 and Cyclin A-CDK2 can associate with Rb, the specific phosphorylation sites and the resulting functional consequences can differ. nih.gov

Table 1: Cyclin A1 and its Interaction with Rb Family Proteins

Interacting ProteinInteraction TypeFunctional Outcome
pRb Phosphorylation by Cyclin A1-CDK2 complexInactivation of pRb's growth-suppressive function. wikipedia.orgnih.govresearchgate.net
p107 Phosphorylation by Cyclin A1-CDK2 complexRegulation of cell cycle progression. nih.gov
p130 Phosphorylation by Cyclin A1-CDK2 complexRegulation of cell cycle progression. nih.gov

E2F transcription factors are crucial for the expression of genes required for DNA synthesis and cell cycle progression. sdbonline.org Their activity is tightly regulated by the Rb family of proteins. The Cyclin A1-CDK2 complex can directly phosphorylate E2F-1. nih.govnih.gov This phosphorylation event can have a dual effect. On one hand, it can inactivate the DNA binding and transactivation capabilities of E2F-1. nih.gov On the other hand, phosphorylation of E2F-1 by Cyclin A-CDK2 has been shown to reduce its DNA binding affinity, potentially acting as a negative feedback mechanism to shut off gene expression at the transcriptional level. uniprot.org The interaction between Cyclin A1 and E2F-1 is significantly enhanced when Cyclin A1 is complexed with CDK2. nih.govnih.gov

Table 2: Impact of Cyclin A1-Mediated Phosphorylation on E2F-1

FeatureEffect of Phosphorylation by Cyclin A1-CDK2
DNA Binding Reduced. nih.govuniprot.org
Transactivation Inactivated. nih.gov
Complex Formation Interaction with Cyclin A1 is enhanced in the presence of CDK2. nih.govnih.gov

B-Myb is a transcription factor that plays a significant role in cell cycle progression, particularly during the S phase and G2/M transition. nih.govmdpi.com Cyclin A1 directly interacts with B-Myb, and the Cyclin A1/Cdk2 complex phosphorylates B-Myb at multiple functionally important serine and threonine residues. wikigenes.orgscbt.com These phosphorylation events are crucial for increasing the transactivation potential of B-Myb. nih.gov Specifically, baculovirus-expressed Cyclin A1/Cdk2 complexes have been shown to phosphorylate both human and murine B-Myb in vitro. wikigenes.org This phosphorylation is thought to counteract the repressive function of an inhibitory domain located at the C-terminus of B-Myb. nih.gov The interaction appears to be specific to Cyclin A1, as binding between Cyclin A2 and B-Myb has not been detected. wikigenes.org

Histone H1 is a linker histone that plays a role in the compaction of chromatin. Its phosphorylation is a hallmark of mitotic condensation. The Cyclin A1-associated kinase activity has been shown to phosphorylate Histone H1, with this activity peaking during the G2/M phase of the cell cycle. nih.govnih.gov In vitro kinase assays have confirmed that the Cyclin A1-CDK2 complex possesses strong kinase activity towards Histone H1. nih.gov This phosphorylation is thought to weaken the interaction of Histone H1 with DNA, thereby facilitating chromatin condensation necessary for mitosis. rupress.orgmassey.ac.nz Furthermore, Cyclin A1-CDK complexes have been shown to phosphorylate Histone H1 in various experimental systems, highlighting this as a conserved function. researchgate.netresearchgate.net

Compound and Protein List

NameType
B-MybProtein
CDC2Protein
CDK1Protein
CDK2Protein
Cyclin A1Protein
Cyclin A2Protein
E2F-1Protein
Histone H1Protein
p107Protein
p130Protein
pRbProtein
CDC6 and Other DNA Replication Machinery Components

The Cyclin A1-CDK2 complex plays a pivotal role in orchestrating DNA replication by targeting key components of the replication machinery. One of the most critical substrates is the Cell Division Cycle 6 (CDC6) protein. CDC6 is an essential factor for the initiation of DNA replication, being a core component of the pre-replication complex (pre-RC) that assembles at replication origins during the G1 phase. proteinatlas.orguniprot.org

The interaction between Cyclin A1 and CDC6 is tightly regulated. In vitro and in vivo studies have demonstrated that CDC6 specifically interacts with the active Cyclin A-CDK2 complex. nih.gov This interaction leads to the phosphorylation of CDC6 by Cyclin A1-CDK2. This phosphorylation event has a dual function: it is crucial for initiating DNA synthesis but also serves as a mechanism to prevent re-replication within the same cell cycle. atlasgeneticsoncology.orgmaayanlab.cloud Once phosphorylated, CDC6 is targeted for export from the nucleus to the cytoplasm, which prevents the re-assembly of pre-RCs and ensures that DNA is replicated only once per cycle. biogps.org

Beyond CDC6, the Cyclin A1-CDK2 complex interacts with and phosphorylates other proteins involved in DNA replication to ensure its orderly progression. This includes components that are part of the active replisome, highlighting Cyclin A1's role not just in the initiation but also in the completion of DNA synthesis during S phase. maayanlab.cloud

Ku70 and Ku80 (DNA Repair Proteins)

Cyclin A1 is intricately involved in the cellular response to DNA damage, particularly double-strand breaks (DSBs), through its interaction with the Ku70 and Ku80 proteins. These two proteins form a heterodimer (the Ku complex) that is a cornerstone of the non-homologous end-joining (NHEJ) pathway, a major route for repairing DSBs. nih.govnih.govresearchgate.net

Research has identified Ku70 as a direct binding partner and a substrate of the Cyclin A1-CDK2 complex. nih.gov The interaction is mediated by the C-terminus of Ku70. nih.gov Following DNA damage by agents like γ-irradiation, Cyclin A1 expression is induced, and the Cyclin A1-CDK2 complex phosphorylates Ku70. nih.govnih.gov This phosphorylation modulates the DNA binding activity of the Ku heterodimer. nih.gov While both Cyclin A1 and Cyclin A2 complexes can interact with Ku70, Cyclin A1 appears to be more significant for activating NHEJ. nih.govnih.gov Studies have shown that under conditions of genotoxic stress, there is a competitive shift, with the Cyclin A1-CDK2 complex preferentially binding to Ku70 over the Cyclin A2-CDK2 complex. nih.govresearchgate.net

The Cyclin A1-CDK2 complex also interacts with Ku80, although GST pulldown assays indicate that Ku70 is the primary phosphorylation target, while Ku80 is not significantly phosphorylated by the complex. nih.gov This targeted action on the Ku complex establishes a direct molecular link between Cyclin A1 and the machinery of DNA DSB repair, highlighting its function in maintaining genomic integrity following radiation damage. nih.gov

Novel Interaction Partners and Substrates (e.g., INCA1, KARCA1, PROCA1, GPS2)

To broaden the understanding of Cyclin A1's molecular network, yeast triple-hybrid screens have been employed to identify new interaction partners of the Cyclin A1-CDK2 complex. These screens have successfully identified several novel proteins, including INCA1, KARCA1, and PROCA1, alongside known proteins like GPS2 (G-protein pathway suppressor 2). nih.govgenecards.org These interactions link the Cyclin A1-CDK2 complex to a diverse range of cellular processes, including signaling, splicing, and cell cycle control. nih.govgenecards.org

INCA1 (Inhibitor of CDK interacting with Cyclin A1) was the most frequently isolated novel gene in these screens. nih.gov It is an evolutionarily conserved nuclear protein that acts as both a binding partner and a substrate for the Cyclin A1-CDK2 complex. nih.govmaayanlab.cloud Functionally, INCA1 acts as an inhibitor of CDK2 activity. proteinatlas.orgmaayanlab.cloud This inhibitory role leads to a delay in S-phase progression and a general suppression of cell proliferation, suggesting it is a negative regulator of the cell cycle. maayanlab.cloud

PROCA1 (Protein interacting with Cyclin A1) has also been identified as a binding partner. nih.govnih.gov Gene ontology suggests its involvement in processes like phospholipid metabolism. biogps.orggenecards.org

KARCA1 was another novel interactor identified in the same screen, though its specific function in the context of Cyclin A1 interaction is less characterized. nih.govebi.ac.uk

GPS2 (G-protein pathway suppressor 2) is a known component of the SMRT/N-CoR corepressor complex. nih.gov Its interaction with the Cyclin A1-CDK2 complex connects cell cycle regulation with transcriptional repression pathways. nih.govnih.govatlasgeneticsoncology.org

These newly identified partners are highly expressed in the testis, mirroring the expression pattern of Cyclin A1 itself. nih.gov The discovery of these interactors provides a new foundation for understanding the multifaceted roles of the Cyclin A1-CDK2 complex in meiosis and cell cycle control. nih.gov

Table 1: Novel Interaction Partners of the Cyclin A1-CDK2 Complex

Interacting Protein Full Name Function/Role
INCA1 Inhibitor of CDK interacting with Cyclin A1 Substrate and inhibitor of Cyclin A1-CDK2; delays S-phase progression. nih.govmaayanlab.cloud
PROCA1 Protein interacting with Cyclin A1 Binds Cyclin A1-CDK2; predicted role in phospholipid metabolism. nih.govgenecards.org
KARCA1 - Novel interaction partner of Cyclin A1-CDK2. nih.gov

| GPS2 | G-protein pathway suppressor 2 | Component of SMRT/N-CoR complex; links Cyclin A1 to transcriptional repression. nih.govnih.gov |

Role in Cell Cycle Phase Transitions

Cyclin A1 is a crucial regulator of multiple cell cycle phase transitions, primarily through its partnership with CDKs to form active kinase complexes. genecards.orguniprot.org It is unique in its ability to regulate events at the G1/S, S, and G2/M boundaries. tandfonline.com The temporal expression and degradation of Cyclin A1 ensure that its associated kinase activity is present at the correct stages to drive the cell cycle forward in an orderly fashion. wikipedia.org

G1/S Transition Control

The transition from the G1 phase to the S phase represents a critical commitment point for the cell, after which it is locked into undergoing DNA replication. ebi.ac.uknih.gov Cyclin A1 contributes to the progression through this checkpoint. oup.com While Cyclin E/CDK2 complexes are considered the primary drivers of the G1/S transition, Cyclin A1/CDK2 activity also plays a role. The Cyclin A1-CDK2 complex can phosphorylate members of the retinoblastoma (Rb) protein family, which are key regulators of the G1/S checkpoint. genecards.orgwikipedia.org Phosphorylation of Rb by cyclin-dependent kinases leads to the release of E2F transcription factors, which in turn activate the transcription of genes necessary for DNA synthesis. In certain cellular contexts, such as in leukemic cells, Cyclin A1 is directly implicated in promoting G1/S progression. oup.com

S Phase Progression and DNA Replication Initiation/Completion

Once the cell enters S phase, Cyclin A1, in complex with CDK2, takes on a central role in both the initiation and the successful completion of DNA replication. maayanlab.cloud Its activity is temporally linked to the onset of DNA synthesis. tandfonline.com The Cyclin A1-CDK2 complex directly phosphorylates essential replication factors, including CDC6, to trigger the firing of replication origins. maayanlab.cloudbiogps.org

Furthermore, Cyclin A1 ensures that the genome is duplicated precisely once per cell cycle. It achieves this by preventing the re-assembly of replication initiation complexes on DNA that has already been replicated. atlasgeneticsoncology.org The phosphorylation and subsequent nuclear export of CDC6 is a key part of this negative regulatory mechanism. biogps.org The stabilization of Cyclin A1 levels during S phase is critical; its degradation is prevented, allowing its associated kinase activity to persist throughout DNA replication. uniprot.org Recent studies also suggest that transcriptional regulation of Cyclin A1 by factors like PICH can drive S-phase progression. researchgate.net

G2/M Transition and Mitotic Entry

Following the completion of S phase, the cell enters the G2 phase, where it prepares for mitosis. The transition from G2 to M phase is another critical control point, and Cyclin A1 is essential for this step, particularly in the context of meiosis. uniprot.orgoup.com In male germ cells, a lack of Cyclin A1 leads to an arrest before the first meiotic division, demonstrating its necessity for entry into M-phase. capes.gov.brnih.gov

Cyclin A1-dependent kinase activity is required for the activation of the M-phase Promoting Factor (MPF), which is the universal driver of mitotic entry. capes.gov.brnih.gov The Cyclin A1/CDK complexes can phosphorylate and activate Cdc25 phosphatases, which in turn remove inhibitory phosphates from CDK1 (also known as Cdc2), leading to the activation of MPF. capes.gov.brnih.gov In somatic cells, while Cyclin B is the principal mitotic cyclin, Cyclin A also plays a significant role. Depletion of Cyclin A can delay or prevent entry into mitosis, highlighting its function as a rate-limiting factor for the G2/M transition. tandfonline.comnih.gov

Table 2: Role of Cyclin A1 in Cell Cycle Transitions

Cell Cycle Phase Key Function of Cyclin A1 Interacting Kinase Key Substrates/Effectors
G1/S Transition Promotes commitment to DNA replication CDK2 Rb family proteins, E2F1
S Phase Initiates and ensures completion of DNA replication; prevents re-replication CDK2 CDC6, other replication factors

| G2/M Transition | Required for entry into mitosis/meiosis | CDK1 (Cdc2), CDK2 | Cdc25 phosphatases, MPF activation |

Regulation of Chromatin Structure and Dynamics

The intricate process of cell cycle progression is intrinsically linked to the dynamic regulation of chromatin structure, which governs DNA accessibility for transcription and replication. Cyclin A1, a key regulator of cell cycle transitions, exerts significant influence over chromatin architecture through multiple molecular mechanisms. These mechanisms include the direct and indirect modulation of histone modifications and interactions with chromatin remodeling complexes, thereby ensuring the timely and orderly execution of cell cycle events.

Interaction with Chromatin-Modifying Enzymes and Influence on Histone Modifications

Cyclin A1's impact on chromatin is notably mediated through its association with enzymes that modify histones, the core protein components of chromatin. The activity of the Cyclin A1/CDK2 complex is a prime example of this regulation.

Histone H1 Kinase Activity: The Cyclin A1/CDK2 complex possesses histone H1 kinase activity. nih.govnih.gov Histone H1, a linker histone, plays a crucial role in the compaction of chromatin. The phosphorylation of histone H1 is associated with chromatin decondensation, a necessary step for processes like DNA replication and transcription. The kinase activity of the Cyclin A1-associated complex is cell cycle-regulated, reaching its peak during the G2/M phase. nih.gov In vitro kinase assays have demonstrated that purified Cyclin A1/CDK1 and Cyclin A1/CDK2 complexes can effectively phosphorylate histone H1. nih.gov

Regulation by Histone Demethylases: The expression of the Cyclin A1 gene (CCNA1) itself is subject to regulation by chromatin-modifying enzymes. The histone demethylase KDM8 (also known as JMJD5) targets the CCNA1 coding region. pnas.orgpnas.org KDM8 functions by demethylating the histone mark H3K36me2, which is a repressive mark when located within the coding region of a gene. pnas.orgpnas.org By removing this mark, KDM8 facilitates the transcription of Cyclin A1. pnas.org Mechanistically, the demethylation of H3K36me2 by KDM8 inhibits the recruitment of histone deacetylases (HDACs), further promoting a chromatin state conducive to transcription. pnas.org Knockdown of KDM8 leads to decreased Cyclin A1 expression and an increase in H3K36me2 levels. researchgate.net

Gene Silencing via Promoter Methylation: In addition to histone modifications, DNA methylation plays a role in regulating Cyclin A1 expression. Studies have shown a correlation between the methylation of the CpG island in the human Cyclin A1 promoter and the silencing of the gene in somatic cell lines. embopress.org This repression can be relieved by treatment with the HDAC inhibitor trichostatin A, suggesting a link between DNA methylation, histone deacetylation, and the silencing of the Cyclin A1 gene. embopress.org

Table 1: Cyclin A1 and its Interaction with Histone-Modifying Mechanisms

Interacting Factor/Process Effect on Cyclin A1/Chromatin Key Findings
CDK2 Forms an active complex with Cyclin A1, which phosphorylates histone H1. nih.govnih.gov Phosphorylation of histone H1 by Cyclin A1/CDK2 contributes to chromatin decondensation. nih.gov
KDM8 (JMJD5) Activates Cyclin A1 transcription by demethylating H3K36me2 in the gene's coding region. pnas.orgpnas.org KDM8 binding to the CCNA1 locus, particularly exon 2, removes a repressive histone mark. pnas.orgresearchgate.net

| Promoter Methylation | Silences Cyclin A1 gene expression in certain cell lines. embopress.org | Methylation of the CCNA1 promoter correlates with its non-expression. embopress.org |

Involvement in Chromatin Remodeling Complexes and Impact on DNA Accessibility

Beyond direct histone modifications, Cyclin A1 is involved with larger protein complexes that remodel chromatin, altering the accessibility of DNA to the cellular machinery.

Interaction with SWI/SNF Complexes: The SWI/SNF family of ATP-dependent chromatin remodeling complexes can alter the position of nucleosomes on DNA. The expression of proliferation-promoting genes, such as Cyclin A, can be silenced through their sequestration into specialized heterochromatin domains known as senescence-associated heterochromatin foci (SAHF). The formation of SAHF involves the chromatin-remodeling protein BRG1, the catalytic subunit of the SWI/SNF complex. This indicates that the accessibility of the Cyclin A gene is controlled by the activity of these remodeling complexes.

Association with ING Proteins: Further linking Cyclin A1 to chromatin remodeling is its interaction with the Inhibitor of Growth (ING) family of proteins. The Cyclin A1/CDK2 complex interacts with INCA1 (Inhibitor of Cyclin A1). researchgate.net INCA1, in turn, is a partner of ING5. researchgate.net ING5 is a component of histone acetyltransferase (HAT) complexes, including the H3-MOZ-BRPF-MORF-ING5 and H4-JADE-HBO1-ING5 complexes. researchgate.net These HAT complexes promote histone acetylation, a modification generally associated with a more relaxed chromatin structure and increased transcriptional activity. This chain of interactions suggests a mechanism by which Cyclin A1 can influence histone acetylation and chromatin accessibility.

Table 2: Research Findings on Cyclin A1 and Chromatin Regulation

Finding Experimental Context Implication for Chromatin Dynamics
Cyclin A1/CDK2 complex phosphorylates histone H1. nih.gov In vitro kinase assays using MG63 osteosarcoma cell lysates. Direct modification of a key chromatin structural protein, likely promoting a more open chromatin state.
KDM8 demethylates H3K36me2 on the CCNA1 gene. pnas.org ChIP-on-chip and quantitative PCR in MCF7 breast cancer cells. Regulation of Cyclin A1 expression itself is dependent on histone modifications, linking it to the chromatin regulatory network.
INCA1 interacts with Cyclin A1/CDK2 and with ING5. researchgate.net Protein interaction studies. Connects Cyclin A1 to histone acetyltransferase (HAT) complexes, suggesting a role in promoting transcriptionally active chromatin.

Regulation of Cyclin A1 Expression and Activity

Transcriptional Regulation of CCNA1 Gene

The expression of the CCNA1 gene is tightly controlled by a variety of transcription factors and signaling pathways that bind to specific elements within its promoter region. This regulation ensures its tissue-specific and cell cycle-dependent expression pattern.

Promoter Elements and Transcription Factors

The promoter region of the CCNA1 gene lacks a conventional TATA box but is rich in GC boxes, which serve as binding sites for several key transcription factors. atlasgeneticsoncology.org These factors can either activate or repress gene expression, leading to a fine-tuned regulation of Cyclin A1 levels.

E2F Transcription Factors: The E2F family of transcription factors are well-established regulators of cell cycle genes. uevora.pt E2F1, in particular, has been shown to stimulate the expression of CCNA1 by binding to its promoter region. ontosight.ai This interaction is crucial for the progression of the cell cycle. ontosight.ai The cyclin A1-CDK2 complex can, in turn, phosphorylate and interact with members of the Rb family of proteins and the transcription factor E2F-1. uniprot.orgmaayanlab.cloud This creates a feedback loop where Cyclin A1 can influence the activity of the very factors that regulate its expression.

Sp1: The CCNA1 promoter contains multiple binding sites for the transcription factor Sp1. atlasgeneticsoncology.orgnih.gov While Sp1 is often associated with the activation of gene expression, in the context of the CCNA1 gene in male germ cells, its binding, along with GATA1, appears to be involved in the repression of the gene's expression in early-stage spermatocytes. nih.gov Interestingly, Cyclin A-CDK complexes can also phosphorylate Sp1, which has been shown to enhance its DNA binding and transcriptional activity, suggesting a complex regulatory interplay. nih.govmdpi.com

GATA Binding Sites: The promoter of the mouse cyclin A1 gene (Ccna1) contains two binding sites for the transcription factor GATA1. nih.gov In spermatogenesis, where Cyclin A1 expression is highly restricted, the concurrent binding of Sp1 and likely GATA1 is suggested to be inhibitory. nih.gov This repressive mechanism contributes to the precise temporal expression of Cyclin A1 during male germ cell development. nih.gov

WT1: The Wilms' tumor 1 (WT1) protein, a transcription factor crucial for normal development, has been implicated in the regulation of CCNA1. Potential binding sites for WT1 have been identified in the promoter region of the CCNA1 gene. nih.gov In certain leukemias, overexpression of CCNA1 has been linked to the abrogation of G1 cell cycle arrest, a process that may be influenced by WT1. researchgate.net

Other Factors: Other transcription factors and proteins also play a role. For instance, the homeobox protein Six1 can drive CCNA1 expression. maayanlab.cloud The transcription corepressor CtBP2 can inhibit the stimulatory effect of nerve growth factor (NGF) on Cyclin A1 expression in leukemia cells. nih.gov Additionally, the RNF6 protein can bind to the promoter region of CCNA1 and enhance its transcription in gastric cancer cells. tandfonline.com

Table 1: Key Transcription Factors Regulating CCNA1 Expression

Transcription Factor Role in CCNA1 Regulation Cellular Context
E2F1 Activator Cell cycle progression ontosight.ai
Sp1 Repressor (with GATA1) Early spermatogenesis nih.gov
Activator (when phosphorylated by Cyclin A-CDK) General transcription nih.govmdpi.com
GATA1 Repressor (with Sp1) Early spermatogenesis nih.gov
WT1 Potential Regulator Leukemia nih.govresearchgate.net
Six1 Activator Breast cancer maayanlab.cloud
CtBP2 Repressor Leukemia nih.gov
RNF6 Activator Gastric cancer tandfonline.com

Cytokine-Dependent Regulation

Cytokines, which are signaling molecules crucial for intercellular communication, can also influence the expression of Cyclin A1. This regulation is often mediated by the STAT (Signal Transducer and Activator of Transcription) family of proteins.

STAT5: The transcription factor STAT5 has been shown to be involved in the cytokine-dependent regulation of cell proliferation. embopress.orgnih.gov Upon stimulation by cytokines like Interleukin-3 (IL-3), STAT5 can become activated and translocate to the nucleus to regulate the expression of target genes. ashpublications.orgnih.gov While direct regulation of CCNA1 by STAT5 is less characterized than that of other cyclins like Cyclin D1, the involvement of STAT5 in promoting cell cycle progression suggests a potential indirect influence on Cyclin A1 levels. embopress.orgnih.govoup.com For example, STAT5 activation is known to be required for the proliferation of lymphoid cells, a process that necessitates the coordinated expression of various cyclins. ashpublications.org

Post-Translational Modifications and Stability

Following its synthesis, the Cyclin A1 protein is subject to several post-translational modifications that critically regulate its stability and activity. These modifications act as molecular switches, ensuring that Cyclin A1 functions at the right time and is promptly removed when its role is complete.

Ubiquitination and Proteasomal Degradation

The primary mechanism for controlling Cyclin A1 levels is through targeted protein degradation via the ubiquitin-proteasome system. This process involves the tagging of Cyclin A1 with ubiquitin molecules, which marks it for destruction by the proteasome.

APC/C and Lys-11 linked ubiquitin: The Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase, is a key regulator of mitotic progression. annualreviews.org The APC/C, in conjunction with its co-activators, targets Cyclin A1 for degradation. uniprot.orguniprot.org This process involves the polyubiquitination of Cyclin A1, primarily through Lys-11 (K11)-linked ubiquitin chains. uniprot.orguniprot.orgmolbiolcell.org This specific type of ubiquitin linkage is a potent signal for proteasomal degradation and is crucial for the timely destruction of mitotic cyclins, allowing for the proper exit from mitosis. molbiolcell.orgnih.govresearchgate.net The degradation of Cyclin A1 is essential to prevent aberrant cell cycle progression. csic.es

Other Ubiquitination Pathways: Besides the APC/C, other E3 ligases can also target Cyclin A1. For instance, the SCF(FBXO31) complex has been shown to ubiquitinate Cyclin A1 during the G1 phase, leading to its degradation. uniprot.org Conversely, the deubiquitinating enzyme USP37 can remove ubiquitin chains from Cyclin A1, thereby stabilizing it and facilitating entry into the S phase. uniprot.orguniprot.org Another deubiquitinating enzyme, DUB3, has also been identified as a regulator that maintains Cyclin A1 stability. nih.gov

Acetylation and its Impact on Stability and Activity

Acetylation, the addition of an acetyl group to lysine (B10760008) residues, has emerged as another important post-translational modification regulating Cyclin A1.

Acetylation and Stability: Cyclin A1 can be acetylated by the acetyltransferase P/CAF. csic.esnih.gov This acetylation has been shown to be crucial for regulating Cyclin A1 stability. csic.esresearchgate.net Specifically, acetylation of lysines at positions 54, 68, 95, and 112 appears to be a prerequisite for ubiquitination and subsequent degradation. csic.esnih.govresearchgate.net A mutant form of Cyclin A that cannot be acetylated is more stable and resistant to ubiquitination. csic.esnih.gov Furthermore, the ATAC acetyltransferase complex is involved in favoring Cyclin A degradation through acetylation. embopress.org This indicates that acetylation is a key step in priming Cyclin A1 for its destruction.

Acetylation and Activity: Beyond stability, acetylation also appears to influence the activity of Cyclin A1-containing kinase complexes. A non-acetylatable mutant of Cyclin A shows a higher affinity for its CDK partners and the resulting complexes display increased kinase activity. csic.esnih.govresearchgate.net This suggests that acetylation may also serve to modulate the enzymatic function of Cyclin A1.

Phosphorylation-Mediated Regulation of Cyclin A1-CDK Complexes

Phosphorylation is a fundamental mechanism for regulating the activity of cyclin-dependent kinase (CDK) complexes. The association of Cyclin A1 with its kinase partners, primarily CDK1 and CDK2, forms active complexes that phosphorylate a multitude of substrates to drive cell cycle events. uniprot.orguniprot.org

CDK Activation: The activity of Cyclin A1-CDK complexes is controlled by phosphorylation on the CDK subunit. Activating phosphorylation at a specific threonine residue within the T-loop of the CDK (T160 in CDK2 and T161 in CDK1) by the CDK-activating kinase (CAK) is essential for full kinase activity. ki.se

CDK Inhibition: Conversely, inhibitory phosphorylation at threonine and tyrosine residues in the active site of the CDK by kinases such as WEE1 and PKMYT1 keeps the complex inactive. uniprot.org The removal of these inhibitory phosphates by phosphatases of the Cdc25 family (Cdc25A, Cdc25B, and Cdc25C) is a critical step in activating the Cyclin A1-CDK complexes at the appropriate time in the cell cycle. ki.se

Substrate Phosphorylation: Once active, the Cyclin A1-CDK complexes phosphorylate numerous downstream targets. This includes proteins involved in DNA replication and repair, such as the Ku70/Ku80 complex. researchgate.net The phosphorylation of the retinoblastoma protein (pRb) by Cyclin A1/CDK2 is a key event in cell cycle progression. researchgate.net Furthermore, Cyclin A1/Cdk1 phosphorylation can prime substrates for subsequent modifications by other kinases, ensuring a coordinated sequence of events during mitosis. nih.gov In some contexts, overexpression of Cyclin A1 can lead to increased phosphorylation of p53, which may have implications for its function in DNA damage response and recombination. oup.com

Table 2: Post-Translational Modifications of Cyclin A1

Modification Key Enzymes/Complexes Effect on Cyclin A1
Ubiquitination APC/C, SCF(FBXO31) Degradation uniprot.org
Deubiquitination USP37, DUB3 Stabilization uniprot.orgnih.govuniprot.org
Acetylation P/CAF, ATAC complex Primes for degradation, modulates kinase activity csic.esnih.govembopress.org
Phosphorylation CAK (activates CDK partner) Activation of kinase complex ki.se
WEE1, PKMYT1 (inhibit CDK partner) Inactivation of kinase complex uniprot.org
Cdc25 phosphatases (activate CDK partner) Activation of kinase complex ki.se

Subcellular Localization and Dynamics of Cyclin A1

The precise spatial and temporal localization of Cyclin A1 is critical to its function in regulating cell cycle progression. Its dynamic movement between cellular compartments allows it to interact with specific substrates at the appropriate time, ensuring the orderly execution of events like DNA replication and mitosis. Mammalian Cyclin A1 is observed in both the nucleus and the cytoplasm. uni-goettingen.de

Nuclear-Cytoplasmic Shuttling

Cyclin A1, in complex with its cyclin-dependent kinase (CDK) partners, exhibits dynamic shuttling between the nucleus and the cytoplasm. researchgate.net This movement is essential for its ability to regulate both nuclear and cytoplasmic events, such as DNA replication and centrosome duplication, respectively. researchgate.net While Cyclin A1 is predominantly found in the nucleus during S phase, it is not static. researchgate.netnih.gov Live cell imaging studies have demonstrated that Cyclin A-CDK complexes continuously move between these two compartments. researchgate.net

The mechanisms governing this shuttling are complex and distinct from those of other cyclins, like Cyclin B1. researchgate.net Unlike Cyclin B1, the export of Cyclin A from the nucleus is slower than its import. researchgate.net The nuclear import of Cyclin A1 is tightly linked to its association with CDK2. researchgate.netrupress.org It has been suggested that Cyclin A1 may "piggy-back" into the nucleus by binding to proteins that contain a classic nuclear localization signal (NLS), such as E2F1 or p21 family proteins, although it can still be imported in their absence. researchgate.netuniprot.org Some studies suggest that the nuclear import of Cyclin B1, a related cyclin, is mediated by a direct, importin α-independent interaction with importin β. pnas.org While Cyclin A1 does not possess a classical NLS, its regulated transport ensures its concentration within the nucleus where it can act on key substrates for DNA replication. researchgate.netnih.govuu.nl The dysregulation of such nucleocytoplasmic shuttling is increasingly recognized as a factor in disease, as the mislocalization of cell cycle regulators can lead to functional inactivation or even oncogenic properties. atlasgeneticsoncology.orgnih.gov

Table 1: Key Aspects of Cyclin A1 Nuclear-Cytoplasmic Shuttling
FeatureDescriptionReferences
Primary Localization Predominantly nuclear, but also present in the cytoplasm. researchgate.net, uni-goettingen.de
Transport Dynamics Continuously shuttles between the nucleus and cytoplasm. Import rate is faster than export rate. researchgate.net
Import Mechanism Lacks a classical NLS. Import is dependent on binding to CDK2 and may involve piggy-backing on NLS-containing proteins or direct interaction with importin β. pnas.org, researchgate.net, rupress.org
Functional Relevance Allows for the regulation of both nuclear (DNA replication) and cytoplasmic (centrosome duplication) events. researchgate.net

Localization at DNA Replication Foci and Centrosomes

Cyclin A1's role in cell cycle control is intrinsically linked to its precise localization at key subcellular structures: DNA replication foci during S phase and centrosomes.

Localization at DNA Replication Foci: During S phase, DNA replication occurs at discrete sites within the nucleus known as replication foci. frontiersin.org Cyclin A1, complexed with CDK2, specifically localizes to these foci. frontiersin.orgnih.gov This co-localization with replication machinery, such as Proliferating Cell Nuclear Antigen (PCNA), provides a direct link between cell cycle regulation and the mechanics of DNA replication. frontiersin.orgnih.gov The presence of the Cyclin A1-CDK2 complex at these sites is crucial for both the initiation and progression of DNA synthesis. researchgate.netgenecards.org The complex is thought to phosphorylate multiple replication proteins, thereby activating DNA synthesis. nih.gov For instance, the CIZ1 protein, which cooperates with Cyclin A-CDK2 to promote replication, is recruited to the nuclear matrix where replication is believed to occur. rupress.org The activity of Cyclin A-CDK2 at these foci is tightly regulated to ensure that DNA is replicated only once per cell cycle. rupress.org

Localization at Centrosomes: Centrosomes are the primary microtubule-organizing centers in animal cells and are crucial for the formation of the mitotic spindle. researchgate.netnih.gov Cyclin A1 localizes to centrosomes, a process mediated by a specific region within the protein known as the Centrosomal Localization Signal (CLS). researchgate.netuniprot.orgwikipedia.org In the related Cyclin A2, this CLS has been identified as a modular domain encompassing amino acids 201-255. researchgate.netnih.gov This localization is independent of CDK binding. uni-goettingen.de

The presence of Cyclin A at centrosomes is functionally significant, linking the centrosome cycle with the nuclear cell cycle. wikipedia.org Localization of Cyclin A/E to centrosomes is required for the initiation of DNA replication in the nucleus. wikipedia.org Furthermore, Cyclin A at the centrosome interacts with and recruits DNA replication factors like MCM5 and Orc1, which helps to prevent aberrant centrosome reduplication. researchgate.netnih.gov This dual role highlights a sophisticated regulatory network where Cyclin A coordinates the duplication of both the genome and the centrosomes, ensuring that a cell accurately prepares for division. wikipedia.org

Table 2: Subcellular Localization and Function of Cyclin A1
LocationTiming/PhaseKey Interacting ProteinsPrimary FunctionReferences
DNA Replication Foci S PhaseCDK2, PCNA, CIZ1Initiation and elongation of DNA replication. nih.gov, frontiersin.org, rupress.org
Centrosomes G1/S, G2/MCDK2, MCM5, Orc1, γ-tubulinRegulation of centrosome duplication and coordination with DNA replication. researchgate.net, wikipedia.org, nih.gov, uni-goettingen.de

Biological Roles of Cyclin A1 in Specific Cellular Processes

Meiosis and Spermatogenesis

Cyclin A1 is indispensable for the successful completion of male meiosis, a specialized cell division process that produces sperm. bioscientifica.comtandfonline.com Its expression is tightly regulated, appearing specifically in pachytene and diplotene spermatocytes, which are late-stage cells in meiotic prophase. tandfonline.comtandfonline.com

The primary function of Cyclin A1 in spermatogenesis is to facilitate the passage of spermatocytes from meiotic prophase into the first meiotic division (meiosis I). nih.gov It forms a complex with Cyclin-Dependent Kinase 2 (CDK2), and this complex is thought to be crucial for the G2/M transition within meiosis. medsci.orgbioscientifica.com The Cyclin A1/CDK2 complex is implicated in activating the M-phase Promoting Factor (MPF), a key regulator that drives entry into mitosis and meiosis. bioscientifica.com Research in mouse models has demonstrated that Cyclin A1 is essential for activating Cdc2 kinase (also known as CDK1) at the end of meiotic prophase, a critical step for entering meiotic division. nih.gov Its function is unique and cannot be compensated for by other cyclins, such as the B-type cyclins, that are also present at this stage. nih.gov

The critical nature of Cyclin A1 in male fertility is highlighted by studies on mice lacking the Cyclin A1 gene (Ccna1). nih.gov Male mice with a null mutation for Ccna1 are completely sterile. nih.govbioscientifica.com This sterility is a direct result of a developmental block during spermatogenesis. nih.gov The germ cells in these mice progress normally through the early stages of meiotic prophase but arrest specifically in late prophase (diplotene stage), just before the first meiotic division. tandfonline.comresearchgate.net

This meiotic arrest is accompanied by significant cellular consequences, including abnormalities in chromosome desynapsis and a massive wave of germ cell apoptosis (programmed cell death). nih.govtandfonline.com The apoptotic response involves multiple pathways, including the activation of caspase 3, and is considered a primary response to the absence of Cyclin A1. nih.gov Interestingly, female mice lacking Cyclin A1 are fertile and appear phenotypically normal, underscoring the male-specific essentiality of this protein in meiosis. nih.govbioscientifica.com Even a partial deficiency (haplo-insufficiency) of Cyclin A1 can lead to reduced fertility in male mice, suggesting that precise levels of the protein are required for normal spermatogenesis. bioscientifica.com

FeatureWild-Type MiceCyclin A1 Deficient (-/-) Mice
Fertility (Male) FertileSterile nih.govbioscientifica.com
Spermatogenesis Complete progression through meiosisArrest at late meiotic prophase (diplotene) tandfonline.comresearchgate.net
Meiotic Division I Occurs normallyBlocked nih.gov
Germ Cell Fate Differentiate into spermUndergo widespread apoptosis nih.govnih.gov
Fertility (Female) FertileFertile nih.govbioscientifica.com

Essential Role in Male Meiotic Cell Cycle Progression

DNA Damage Response and Repair Pathways

Beyond its role in the cell cycle, Cyclin A1 is directly involved in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs). nih.gov Its expression can be induced by genotoxic stress, such as γ-irradiation, in a process that may be mediated by the tumor suppressor protein p53. nih.gov This induction points to a functional role for Cyclin A1 in pathways that handle DNA damage. nih.gov

Research has established that Cyclin A1, in complex with CDK2, actively participates in DNA DSB repair. nih.govresearchgate.net This function is specific, as other cyclins like Cyclin E are ineffective in this process. nih.gov The Cyclin A1-CDK2 complex enhances both major DSB repair pathways: homologous recombination (HR) and nonhomologous end joining (NHEJ). nih.gov Notably, while both Cyclin A1 and Cyclin A2 can enhance HR, only Cyclin A1 significantly activates NHEJ. nih.gov

The mechanism of this function involves interaction with core components of the DNA repair machinery. The Cyclin A1-CDK2 complex has been shown to interact with and phosphorylate Ku70, a key protein in the NHEJ pathway. nih.govnih.gov This interaction is critical, as the ability of Cyclin A1-CDK2 to promote DNA end joining is dependent on the presence of Ku proteins. nih.govresearchgate.net Cells deficient in Cyclin A1 exhibit increased sensitivity to radiation and show defects in DSB repair. nih.gov This evidence establishes a novel and critical function for the Cyclin A1-CDK2 complex in maintaining genomic integrity following DNA damage. nih.gov

DNA Repair PathwayRole of Cyclin A1/CDK2Key Interacting Proteins
Nonhomologous End Joining (NHEJ) Significantly activates repair. nih.govKu70, Ku80 nih.govnih.gov
Homologous Recombination (HR) Enhances repair. nih.govNot fully elucidated, but A-type cyclins are involved.

Modulation of Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR)

Cyclin A1, in a complex with Cyclin-Dependent Kinase 2 (CDK2), plays a pivotal role in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. tandfonline.comtandfonline.com Research has demonstrated that Cyclin A1 is involved in both major DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). tandfonline.comtandfonline.com The NHEJ pathway, which directly ligates broken DNA ends, is active throughout the cell cycle but is particularly crucial during the G1 phase when a sister chromatid is not available for use as a template. researchgate.net In contrast, HR is a more precise repair mechanism that uses a homologous template and is predominantly active in the S and G2 phases of the cell cycle. researchgate.netnih.gov

Studies have shown that while both Cyclin A1 and the related Cyclin A2 can enhance DSB repair by HR, only Cyclin A1 significantly activates the NHEJ pathway. tandfonline.comtandfonline.com This specific function distinguishes Cyclin A1 from other A-type cyclins. tandfonline.com Cells deficient in Cyclin A1 (cyclin A1-/-) exhibit impaired DSB repair capabilities and increased sensitivity to radiation. tandfonline.comtandfonline.com The activation of DSB repair by A-type cyclins is dependent on the activity of CDK2 and the presence of Ku proteins. tandfonline.com Furthermore, the CDK inhibitor Roscovitine has been shown to prevent the upregulation of Cyclin A1 following DNA damage, which results in a significant decrease in NHEJ activity and an accumulation of DSBs. plos.orgibecbarcelona.eu This highlights the functional importance of Cyclin A1 in maintaining genomic integrity, particularly through the NHEJ pathway. plos.org

Interactions with DNA Repair Proteins (e.g., Ku70)

The mechanism by which Cyclin A1 influences NHEJ is through direct interaction with core components of the repair machinery. A key interaction partner identified is the Ku70 protein, an essential component of the Ku heterodimer (Ku70/Ku80) that recognizes and binds to DNA double-strand breaks to initiate NHEJ. tandfonline.comashpublications.org The Cyclin A1-CDK2 complex binds to and phosphorylates Ku70. ashpublications.orgnih.gov This interaction was first identified through a yeast triple hybrid screen and subsequently confirmed in human cells. tandfonline.com

The binding site has been mapped to the C-terminus of the Cyclin A1 protein, which directly interacts with Ku70. tandfonline.com Following genotoxic stress, such as UV irradiation, there is a notable switch where the CDK2 kinase activity is redirected toward Cyclin A1. ashpublications.orgtandfonline.com This leads to the Cyclin A1-CDK2 complex out-competing the Cyclin A2-CDK2 complex for binding to Ku70, thereby prioritizing DNA repair. ashpublications.org The phosphorylation of Ku70 by the Cyclin A1-CDK2 complex has been shown to modulate its DNA binding activity, establishing a direct regulatory link between Cyclin A1 and the execution of NHEJ repair. nih.govtandfonline.com

Impact on Cell Cycle Checkpoints in Response to Genotoxic Stress

Cyclin A1 is an integral component of the DNA damage response and cell cycle checkpoint signaling. nih.govub.edu In response to genotoxic stress, such as gamma-irradiation or UV light, the expression of Cyclin A1 is specifically and consistently induced. tandfonline.comtandfonline.com This induction has been shown to be mediated by the tumor suppressor protein p53, which points to Cyclin A1 being a downstream effector in the p53-dependent checkpoint pathway. tandfonline.comtandfonline.comnih.gov While the expression of other cyclins like Cyclin A2 may decrease following irradiation, the upregulation of Cyclin A1 is a distinct response, suggesting a specialized function in these conditions. tandfonline.com

This upregulation is not merely a marker of damage but is functionally significant for cell fate. The increased levels of Cyclin A1 help facilitate DNA repair, and inhibiting this induction compromises the cell's ability to manage DNA damage. plos.orgnih.gov The use of CDK inhibitors like Roscovitine to block the damage-induced upregulation of Cyclin A1 leads to reduced DNA repair and increased cell death, reinforcing the protein's role in a pro-survival checkpoint response. plos.orgnih.gov In some cancer cells, Cyclin A1 upregulation following treatment with etoposide (B1684455) is associated with p53-dependent apoptosis and G2/M arrest, implicating it as a key mediator in the cellular response to chemotherapy-induced DNA damage. nih.gov

Cyclin A1 in DNA Damage Response
Process Role of Cyclin A1 and Key Interacting Proteins
NHEJ Activation Cyclin A1, complexed with CDK2, significantly enhances NHEJ activity, a role not shared by Cyclin A2. tandfonline.com
HR Enhancement Both Cyclin A1 and Cyclin A2, in complex with CDK2, enhance repair via Homologous Recombination. tandfonline.comtandfonline.com
Interaction with Ku70 The C-terminus of Cyclin A1 directly interacts with the NHEJ protein Ku70. tandfonline.com The Cyclin A1-CDK2 complex phosphorylates Ku70, modulating its activity. ashpublications.orgnih.gov
Genotoxic Stress Response Cyclin A1 expression is induced by genotoxic stress (e.g., irradiation) in a p53-dependent manner. tandfonline.comtandfonline.comnih.gov
Checkpoint Control Upregulation of Cyclin A1 is part of a checkpoint mechanism that promotes DNA repair and cell survival. Inhibition of this process leads to deficient repair. plos.orgnih.gov

Role in Stem Cell Biology and Differentiation

Regulation in Hematopoietic Stem Cells (HSCs) and Embryonic Stem Cells (ESCs)

Cyclin A1 plays a critical and distinct role in the biology of both hematopoietic and embryonic stem cells. In hematopoietic stem and progenitor cells (HSPCs), Cyclin A1 is required to maintain proper function and interaction with their specialized microenvironments, known as niches. tandfonline.comtandfonline.comnih.gov Studies show that Cyclin A1, in association with Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), regulates the homing and proliferation of HSPCs. tandfonline.comnih.gov In mice lacking Cyclin A1, the frequency of HSPCs in the bone marrow increases, and these cells display enhanced migratory ability. tandfonline.comtandfonline.com However, the bone marrow niches in these mice are less capable of attracting and retaining normal HSPCs, indicating that Cyclin A1 is crucial for the functional dialogue between stem cells and their niche. tandfonline.comnih.gov

In embryonic stem cells (ESCs), Cyclin A function is essential for cell-cycle progression and survival. nih.gov While fibroblasts can tolerate the acute loss of A-type cyclins (due to redundancy with E-type cyclins), ESCs and HSCs are highly dependent on them. nih.gov Research has identified Cyclin A1 as being essential for mESC survival, suggesting a fundamental role in maintaining the pluripotent state. nih.gov

Influence on Induced Pluripotent Stem Cells (iPSCs) Reprogramming and Tumorigenicity

The process of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) is complex, and achieving a state equivalent to ESCs is a major challenge. Research has revealed that during reprogramming, the expression levels of many proteins are not correctly set to the "ground state" pluripotent levels of ESCs, with cell cycle proteins being a major category. nih.govnih.gov Cyclin A1 has been identified as one such protein that is often upregulated in iPSC lines compared to their ESC counterparts. nih.gov

This mis-expression has significant consequences. It has been demonstrated that the elevated levels of Cyclin A1 in iPSCs are linked to both a lower state of pluripotency and, critically, a higher risk of tumorigenicity. researchgate.netnih.govnih.gov A landmark study showed that resetting the expression of Cyclin A1 in iPSCs by reducing its protein levels closer to those found in ESCs improves the quality of the iPSCs. nih.govnih.gov This correction not only enhances their pluripotency but also significantly reduces their tumorigenicity, as measured by anchorage-independent growth assays and the formation of teratomas. researchgate.netnih.gov These findings establish that the precise regulation of Cyclin A1 is a key factor for improving the fidelity and safety of iPSCs for potential therapeutic applications. nih.govnih.govresearchgate.net

Cyclin A1 in Stem Cell Regulation
Stem Cell Type Function of Cyclin A1
Hematopoietic Stem Cells (HSCs) Regulates interaction with the bone marrow niche via VEGFR1. tandfonline.comnih.gov Absence increases HSC frequency but impairs proper homing and niche function. tandfonline.comtandfonline.com Essential for cell cycle progression. nih.gov
Embryonic Stem Cells (ESCs) Essential for cell survival and proliferation. nih.gov Plays a role in maintaining the pluripotent state. nih.gov
Induced Pluripotent Stem Cells (iPSCs) Often overexpressed in iPSCs compared to ESCs. nih.gov Reducing elevated Cyclin A1 levels improves pluripotency and significantly decreases tumorigenicity. researchgate.netnih.govnih.gov

Non-Canonical Functions of Cyclin A1 (beyond direct cell cycle progression)

While the canonical function of cyclins is to partner with CDKs to drive the cell cycle, many have additional, non-canonical roles. researchgate.netnih.gov Cyclin A1 is no exception, with significant functions in apoptosis, or programmed cell death. nih.govnih.gov Its role in apoptosis can be context-dependent. In male germ cells, the absence of Cyclin A1 leads to meiotic arrest and triggers apoptosis through both intrinsic and extrinsic signaling pathways. nih.govplos.org Conversely, in other contexts, Cyclin A1 can actively mediate cell death. In Xenopus embryos, for example, the persistence of Cyclin A1 protein after DNA damage is sufficient to induce apoptosis. tandfonline.com

Furthermore, in some human carcinoma cell lines, Cyclin A1 has been identified as a p53-induced gene that mediates apoptosis and mitotic catastrophe in response to DNA-damaging agents. nih.gov This suggests that under conditions of severe cellular stress, p53 can enlist Cyclin A1 not for repair, but to eliminate the damaged cell.

Beyond cell death, Cyclin A1 also engages in the direct regulation of transcription. It has been shown to bind to important transcriptional regulators, including the transcription factor E2F-1 and members of the Retinoblastoma (Rb) protein family. spandidos-publications.comnih.gov These interactions allow Cyclin A1 to influence gene expression programs that extend beyond the core cell cycle machinery. nih.gov

Pathophysiological Involvement of Cyclin A1

Role in Malignant Transformation and Tumorigenesis

Cyclin A1's involvement in cancer is multifaceted, primarily stemming from its role in promoting cell cycle progression and inhibiting apoptosis. researchgate.netmednexus.org Uncontrolled cell proliferation is a hallmark of cancer, and the abnormal expression of cyclin genes, including CCNA1, is a significant contributing factor. researchgate.netspandidos-publications.com

Overexpression in Hematopoietic Malignancies (e.g., Acute Myeloid Leukemia - AML)

Cyclin A1 is notably overexpressed in various myeloid leukemic cell lines and the blasts of patients with Acute Myeloid Leukemia (AML). nih.govspandidos-publications.com Its expression is also detected in the majority of myeloid and undifferentiated hematological malignancies. nih.gov This overexpression is not merely a correlative finding; experimental evidence from transgenic mouse models demonstrates that targeted overexpression of cyclin A1 in early myeloid cells can initiate abnormal myelopoiesis and lead to the development of AML. spandidos-publications.comnih.govashpublications.org In AML cells, cyclin A1 sustains the malignant phenotype through its pro-proliferative and anti-apoptotic activities. researchgate.net It has been shown to repress the tumor suppressor gene WT1, which can lead to the abrogation of the G1 cell cycle arrest. nih.govashpublications.org Furthermore, Cyclin A1 can interact with the transcription factor B-myc, creating an autoregulatory feedback loop that further promotes its own expression. ashpublications.org The significance of Cyclin A1 in AML is underscored by its identification as a cancer-testis antigen, making it a potential immunotherapeutic target. ashpublications.org Studies have shown that T cells specific to Cyclin A1 can effectively target and eliminate leukemic cells. ashpublications.org

Association with Solid Tumors (e.g., Prostate Cancer, Ovarian Cancer, Thyroid Carcinoma, Hepatocellular Carcinoma)

Elevated expression of Cyclin A1 is not limited to hematological malignancies and has been observed in a variety of solid tumors, suggesting a broader role in carcinogenesis. oup.com

Prostate Cancer: Cyclin A1 expression is significantly higher in prostate cancers compared to benign prostate tissue. nih.govlonza.com This increased expression is particularly evident in aggressive and metastatic prostate tumors. capes.gov.brdiva-portal.orglonza.com Studies have shown a correlation between Cyclin A1 levels and tumor histology. nih.gov Overexpression of Cyclin A1 in prostate cancer cells enhances their invasive potential. nih.govlonza.com

Ovarian Cancer: In ovarian cancer, elevated Cyclin A1 expression is associated with resistance to chemotherapy agents like paclitaxel, doxorubicin, and 5-fluorouracil. aacrjournals.orgnih.gov Upregulation of Cyclin A1 has been identified as a marker for chemoresistance, and its induction in ovarian cancer cells significantly increases their resistance to paclitaxel-induced apoptosis. aacrjournals.orgnih.gov It is considered an oncogene that regulates proliferative and survival activities in the tumorigenesis and chemoresistance of ovarian cancer. nih.govnih.gov

Thyroid Carcinoma: Overexpression of the CCNA1 gene has been observed in papillary thyroid carcinoma when compared to normal tissue and other benign and follicular thyroid lesions. nih.govresearchgate.net This suggests its potential as a diagnostic marker for this type of cancer. nih.gov Mechanistically, the transcription factor PITX2 has been shown to upregulate Cyclin A1 expression in thyroid cancer cells, providing a pathway for cell cycle regulation in this malignancy. nih.gov Furthermore, in anaplastic thyroid carcinoma, the transcription factor FoxO3a has been found to drive proliferation by transcriptionally upregulating Cyclin A1. biologists.combiologists.com

Hepatocellular Carcinoma: Studies have indicated that Cyclin A1 is overexpressed in human hepatocellular carcinoma. atlasgeneticsoncology.org Downregulation of a protein called Scinderin in hepatocellular carcinoma leads to decreased levels of phosphorylated STAT3 and subsequently, a downregulation of Cyclin A1. spandidos-publications.com This suggests a tumor-suppressive role for Scinderin through its modulation of the STAT3/Cyclin A1 axis. spandidos-publications.com

Contribution to Uncontrolled Cell Proliferation and Apoptosis Evasion in Cancer Cells

A fundamental role of Cyclin A1 in cancer is its contribution to the deregulation of the cell cycle, leading to uncontrolled proliferation. spandidos-publications.comiiarjournals.org By binding to and activating cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, Cyclin A1 helps drive cells through the S and G2/M phases of the cell cycle. patsnap.com In cancer cells where Cyclin A1 is overexpressed, this process is hyperactivated, leading to continuous and unchecked cell division. patsnap.com

Beyond promoting proliferation, Cyclin A1 also plays a crucial role in helping cancer cells evade apoptosis, or programmed cell death. nih.govthermofisher.com This is a critical mechanism for tumor survival and progression. nih.gov Cyclin A1 has been shown to exert anti-apoptotic functions by interacting with key regulatory proteins. nih.gov For instance, in leukemic cells, Cyclin A1 can interact with retinoblastoma (Rb) proteins and Ku proteins, which are involved in cell cycle control and DNA repair, respectively, thereby preventing cell death. researchgate.netnih.gov In ovarian cancer, induction of Cyclin A1 expression significantly attenuates apoptosis induced by chemotherapy. aacrjournals.org The evasion of apoptosis in cancer is a complex process involving the upregulation of anti-apoptotic proteins and the downregulation or inactivation of pro-apoptotic proteins. nih.govnih.gov Cyclin A1 contributes to this imbalance, tipping the scale towards cell survival.

Modulation of Cancer-Related Pathways

Cyclin A1's influence extends beyond direct cell cycle control; it also modulates key signaling pathways that are central to cancer progression, including those involved in hormone response, invasion, and angiogenesis.

Interaction with Androgen Receptor (AR) in Prostate Cancer

In prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth and progression. Cyclin A1 has been shown to interact with and modulate the activity of the AR. nih.govlonza.comatlasgeneticsoncology.org This interaction is significant as it links the cell cycle machinery directly to the hormone-driven growth of prostate cancer.

Studies have demonstrated that Cyclin A1, in conjunction with the AR, can bind to the promoters of specific genes and increase their expression. nih.govlonza.com This co-regulation has profound implications for tumor behavior. For instance, the treatment of prostate cancer cells with a synthetic androgen leads to increased Cyclin A1 expression. capes.gov.brlonza.com Furthermore, the ability of Cyclin A1 to mediate the expression of certain growth factors is dependent on a functional AR. capes.gov.brlonza.com Downregulation of protein phosphatase 2A (PP2A), which is associated with enhanced androgen-independent growth, leads to an increase in Cyclin A1 expression, further potentiating proliferation and survival signaling. nih.gov This interplay highlights a cooperative mechanism where Cyclin A1 and AR signaling pathways converge to promote prostate cancer progression.

Influence on Matrix Metalloproteinase (MMP) and Vascular Endothelial Growth Factor (VEGF) Expression

Cyclin A1 plays a significant role in tumor invasion and the formation of new blood vessels (angiogenesis) by influencing the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). nih.govlonza.com

Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, a key step in tumor invasion and metastasis. nih.gov Research has shown a statistically significant correlation between the expression of Cyclin A1 and the expression of MMP2 and MMP9 in prostate tumors. nih.govlonza.com In prostate cancer cells, Cyclin A1, in concert with the androgen receptor, binds to the promoter of the MMP2 gene and increases its expression. nih.govlonza.com Overexpression of Cyclin A1 in these cells leads to increased invasiveness, a process that is reduced when Cyclin A1 expression is inhibited. nih.govlonza.com

Vascular Endothelial Growth Factor (VEGF): VEGF is a potent signaling protein that stimulates the formation of new blood vessels, a process essential for tumor growth and metastasis. A significant correlation exists between the expression of Cyclin A1 and VEGF in both prostate and breast cancers. nih.govcapes.gov.brlonza.comnih.govplos.org In prostate cancer, Cyclin A1 cooperates with the androgen receptor to bind to the VEGF promoter and enhance its expression. nih.govlonza.comcapes.gov.brlonza.comatlasgeneticsoncology.org Similarly, in breast cancer cells, overexpression of Cyclin A1 leads to an increase in VEGF expression and enhanced invasiveness. nih.govplos.org This demonstrates a cell cycle-independent function of Cyclin A1 in promoting angiogenesis and tumor progression. nih.gov

Table 1: Correlation of Cyclin A1 with MMPs and VEGF in Prostate Cancer This table is interactive. You can sort and filter the data.

Epigenetic Regulation (e.g., Promoter Methylation)

Epigenetic modifications, which alter gene expression without changing the DNA sequence, are crucial in normal development and disease. nih.gov One such modification, DNA methylation, plays a significant role in the regulation of Cyclin A1 (CCNA1). Aberrant promoter hypermethylation of tumor suppressor genes is a common characteristic of cancer cells. nih.gov

In the context of Cyclin A1, promoter methylation is frequently associated with gene silencing. tandfonline.com Studies have shown a strong correlation between the methylation of the CCNA1 promoter and its lack of expression in various cancer cell lines. tandfonline.com This epigenetic silencing is significant because Cyclin A1 is considered to have tumor-suppressive functions in some contexts, such as its involvement in DNA double-strand break repair and apoptosis. nih.gov

Research across different cancer types has highlighted the prevalence of CCNA1 promoter methylation:

Head and Neck Squamous Cell Carcinoma (HNSCC): The CCNA1 promoter is methylated in a significant percentage of HNSCC tumors (45%) but not in normal corresponding tissues. nih.govatlasgeneticsoncology.org Interestingly, this methylation status has been found to be inversely related to p53 mutations in primary tumors. nih.govatlasgeneticsoncology.org In cases of Human Papillomavirus (HPV)-associated HNSCC, CCNA1 promoter methylation is also observed. atlasgeneticsoncology.orgcancer-genetics.org

Cervical Cancer: CCNA1 promoter hypermethylation is a common and specific event in invasive cervical cancer. nih.gov The frequency of methylation increases with the progression of the disease, being absent in normal cells and low-grade lesions, but present in a high percentage of high-grade lesions and invasive cancers. nih.gov This methylation is linked to decreased gene expression and is associated with HPV infection, where the HPV E7 oncoprotein may facilitate the methylation process. nih.govspandidos-publications.com

Bladder Cancer: The CCNA1 promoter is frequently found to be hypermethylated in bladder cancer samples, while no such methylation is detected in normal uroepithelium, suggesting its role in the disease's pathogenesis. nih.govatlasgeneticsoncology.org

Other Malignancies: A meta-analysis covering various cancers, including lung, nasopharyngeal, and hepatocellular carcinoma, concluded that the frequency of CCNA1 methylation is significantly higher in cancerous tissues compared to normal tissues in both Caucasian and Asian populations. nih.govcancer-genetics.org

This evidence suggests that the epigenetic silencing of Cyclin A1 via promoter methylation is a widespread event in carcinogenesis, potentially serving as a biomarker for certain cancers. nih.govnih.gov

Cyclin A1 as a Molecular Target in Preclinical Cancer Research

Given its roles in cell cycle regulation and its altered expression in numerous cancers, Cyclin A1, in complex with its partner cyclin-dependent kinases (CDKs), has become an attractive target for therapeutic intervention. patsnap.commednexus.org

Strategies for Inhibiting Cyclin A1-CDK Complexes

Cyclin A1 primarily forms complexes with CDK1 and CDK2 to regulate the S and G2/M phases of the cell cycle. patsnap.com Therefore, strategies to inhibit Cyclin A1's function are often directed at disrupting these complexes or inhibiting the kinase activity of its CDK partners.

Several approaches are being explored in preclinical research:

Small-Molecule CDK Inhibitors: A primary strategy involves the development of small molecules that target the ATP-binding site of CDKs, thereby inhibiting their kinase activity. oup.com Some inhibitors are non-specific and target multiple CDKs, including those that partner with Cyclin A1. nih.gov For instance, Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9. plos.org Other compounds have been developed with greater selectivity. RO-3306, for example, shows selectivity for CDK1. mdpi.comnih.gov

Peptide Inhibitors: Another approach is the use of peptides designed to specifically bind to CDKs and block their interaction with cyclins or substrates. oup.com Research has shown that certain peptides can specifically bind and inhibit CDK2 activity at low nanomolar concentrations in vitro. oup.com

Targeting Protein Degradation: A more recent strategy involves the development of compounds that induce the degradation of specific CDKs. For example, a dual degrader of CDK2 and CDK5 has been reported, which could inhibit the proliferation of cancer cells overexpressing Cyclin E1, a partner of CDK2. nih.gov

Indirect Inhibition: Therapies can also indirectly affect Cyclin A1-CDK activity by modulating the expression of cyclins or endogenous CDK inhibitors. oup.com For example, some treatments can decrease the expression of cyclins or increase the levels of natural CDK inhibitor proteins like p27KIP1. nih.govresearchgate.net

Inhibitor TypeExample Compound(s)Primary Target(s)Mechanism of Action
Small-Molecule Inhibitor (Broad Spectrum)Dinaciclib, FlavopiridolCDK1, CDK2, CDK5, CDK9Directly inhibits kinase activity by competing with ATP. oup.complos.org
Small-Molecule Inhibitor (Selective)RO-3306, INX-315CDK1 (RO-3306), CDK2 (INX-315)Shows higher selectivity for specific CDK partners of Cyclin A1. nih.govaacrjournals.org
Peptide InhibitorExperimental PeptidesCDK2Binds to the kinase and blocks its interaction with cyclins or substrates. oup.com
Protein DegraderExperimental DegradersCDK2, CDK5Induces the proteasomal degradation of the target kinase. nih.gov

Impact on Cell Cycle Arrest and Apoptosis Induction in Cancer Models (preclinical)

Inhibiting Cyclin A1-CDK complexes has demonstrated significant anti-tumor effects in preclinical cancer models, primarily through inducing cell cycle arrest and apoptosis (programmed cell death). patsnap.com

Cell Cycle Arrest: The primary role of Cyclin A1-CDK1/2 complexes is to drive progression through the S and G2/M phases. patsnap.com Inhibition of these complexes effectively halts the cell cycle at these checkpoints. For instance, treatment of various cancer cell lines with CDK inhibitors like Dinaciclib leads to a block in the G2/M phase. nih.govplos.org This arrest prevents cancer cells from undergoing mitosis and proliferating. patsnap.com In some models, this cell cycle arrest can lead to a state of cellular senescence, a form of permanent growth arrest. nih.govaacrjournals.org

Induction of Apoptosis: Beyond simply halting proliferation, the inhibition of Cyclin A1-CDK activity can trigger apoptosis in cancer cells. patsnap.comnih.gov This can occur through several mechanisms:

Disruption of Survival Signals: CDK inhibitors can decrease the levels of anti-apoptotic proteins such as Mcl-1, Bcl-xL, and survivin. plos.org The reduction of these pro-survival proteins can tip the cellular balance towards apoptosis. plos.org

Activation of Caspases: The induction of apoptosis by CDK inhibitors often involves the activation of caspases, the key executioner enzymes of programmed cell death. plos.orgnih.gov For example, treatment with Dinaciclib has been shown to activate caspase-3 in thyroid cancer cells. plos.org

p53-Dependent Apoptosis: In some contexts, the apoptotic response to CDK1 inhibition is modulated by the status of the tumor suppressor p53. oncotarget.com Inhibition of the CDK1/CCNB1 complex can lead to the activation of p53 signaling pathways, promoting apoptosis in cells with wild-type p53. oncotarget.com

Cancer ModelInhibitor/StrategyObserved Effect(s)Reference(s)
Thyroid CancerDinaciclib (CDK1/2/5/9 inhibitor)G2/M arrest, decreased survivin/Mcl-1/Bcl-xL, caspase-3 activation, apoptosis. plos.org
Pancreatic Ductal Adenocarcinoma (PDAC)CDK1 InhibitorsG2/M arrest, induction of apoptosis. mdpi.com
Embryonal Tumors (e.g., Neuroblastoma)RO-3306 (CDK1 inhibitor)Induction of apoptosis (dependent on p53 status), G2 arrest. oncotarget.com
Human Tumor Cells (general)Preussin (inhibits CDK2-cyclin E)Down-regulation of Cyclin A, cell cycle arrest, caspase-dependent apoptosis. nih.gov
CCNE1-amplified Cancers (e.g., Ovarian)INX-315 (CDK2 inhibitor)Cell cycle arrest, induction of a senescence-like state. aacrjournals.org

Advanced Research Methodologies for Studying Cyclin A1

In Vitro Biochemical Assays

In vitro assays are crucial for dissecting the specific biochemical properties of Cyclin A1 and its associated complexes, independent of the complex cellular milieu.

A primary function of Cyclin A1 is to bind and activate cyclin-dependent kinases (CDKs), forming active complexes that phosphorylate substrate proteins. Kinase activity assays are therefore fundamental to studying Cyclin A1.

A common method involves immunoprecipitating Cyclin A1 from cell lysates and then performing an in vitro kinase assay using a model substrate. nih.gov Histone H1 is a widely used substrate for Cyclin A1/CDK complexes. nih.govpnas.org In these assays, the kinase reaction is typically initiated by adding [γ-³²P]ATP, and the incorporation of the radioactive phosphate (B84403) group into the substrate is measured as an indicator of kinase activity. nih.govbiologists.com

Studies have shown that Cyclin A1-associated histone H1 kinase activity is cell cycle-dependent, peaking at the G2/M phase. nih.gov These assays have also been instrumental in demonstrating that Cyclin A1 can form active kinase complexes with both CDK1 and CDK2. nih.gov Besides Histone H1, other physiologically relevant substrates like the Retinoblastoma (Rb) family of proteins and the transcription factor E2F-1 have been used in these assays to confirm them as targets for phosphorylation by the Cyclin A1/CDK2 complex. nih.gov

Assay ComponentDescriptionReference
Enzyme Source Cyclin A1 immunoprecipitated from cell lysates or recombinant Cyclin A1/CDK complexes. nih.govnih.gov
Substrate Commonly Histone H1; also GST-fusion proteins of Rb, p107, p130, and E2F-1. nih.gov
Detection Method Autoradiography to detect incorporation of ³²P from [γ-³²P]ATP into the substrate. nih.govbiologists.com

Understanding the proteins that interact with Cyclin A1 is key to uncovering its cellular functions. Co-immunoprecipitation (Co-IP) and GST pull-down assays are two powerful techniques used for this purpose. creative-proteomics.comcreative-proteomics.com

Co-immunoprecipitation (Co-IP) is used to study protein interactions within a cell under near-physiological conditions. creative-proteomics.comcreative-proteomics.com In this method, an antibody targeting Cyclin A1 is used to precipitate it from a cell lysate. Any proteins that are bound to Cyclin A1 in the cell will be "co-precipitated". These associated proteins can then be identified by Western blotting. nih.gov Co-IP has been used to confirm interactions between Cyclin A1 and partners like CDK1, CDK2, and the p21 family of CDK inhibitors in vivo. nih.govnih.gov

Glutathione S-transferase (GST) Pull-down Assays are in vitro methods used to confirm direct protein-protein interactions. creative-proteomics.com In this technique, Cyclin A1 is expressed as a fusion protein with GST. This "bait" protein is then immobilized on glutathione-coated beads. A cell lysate or a purified "prey" protein is incubated with these beads. If the prey protein binds to the GST-Cyclin A1, it will be "pulled down" and can be detected by Western blot. nih.gov This method has been used to confirm interactions between Cyclin A1 and various partners identified in other screens, such as INCA1, GPS2, and Ku70. nih.gov

The levels of cyclins are tightly regulated by proteasomal degradation, which is triggered by ubiquitination. In vitro ubiquitination assays are used to study the mechanisms controlling Cyclin A1 stability. These assays rebuild the ubiquitination machinery in a test tube, typically including an E1 activating enzyme, an E2 conjugating enzyme, the Anaphase Promoting Complex/Cyclosome (APC/C) E3 ligase, and HA-tagged ubiquitin. tandfonline.comnih.gov

By incubating Cyclin A1 with these components, researchers can determine if it is a direct substrate for ubiquitination. Studies using such systems, often coupled with mutational analysis, have helped to identify specific sequences in Cyclin A1, like the destruction box (D-box), that are required for its ubiquitination and subsequent degradation. tandfonline.comresearchgate.net It has also been shown that acetylation of Cyclin A1 can target it for ubiquitination. nih.gov These assays can demonstrate that the degradation of Cyclin A1 is dependent on the proteasome, as its disappearance can be blocked by proteasome inhibitors. tandfonline.comembopress.org

Protein-Protein Interaction Techniques (e.g., GST Pull-down, Co-immunoprecipitation)

Cellular and Molecular Biology Techniques

These techniques are vital for studying the expression, localization, and function of Cyclin A1 within the context of a living cell.

A variety of methods are used to quantify the expression of Cyclin A1 at both the mRNA and protein levels.

Reverse Transcription-Quantitative PCR (RT-qPCR) is used to measure the levels of Cyclin A1 mRNA. This technique was used to show that Cyclin A1 mRNA levels increase as cells progress through the cell cycle, with the highest levels in the S and G2/M phases. nih.govmdc-berlin.de It has also been used to correlate Cyclin A1 expression with certain types of cancer. spandidos-publications.com

Western Blot analysis detects and quantifies Cyclin A1 protein. Using specific antibodies, researchers have confirmed that Cyclin A1 protein levels mirror its mRNA levels during the cell cycle. mdc-berlin.de Western blotting is also essential for confirming the success of gene knockdown or overexpression experiments. spandidos-publications.comnih.gov

Immunofluorescence (IF) allows for the visualization of Cyclin A1 protein within cells. This technique provides information on the subcellular localization of the protein and can show changes in its expression or location in response to stimuli. spandidos-publications.com

cDNA Microarray analysis provides a broad view of gene expression, allowing researchers to compare Cyclin A1 expression across different tissues or disease states. mdc-berlin.deresearchgate.net For instance, microarrays have revealed elevated Cyclin A1 levels in specific muscular dystrophies and cancers. mdc-berlin.deresearchgate.net

Manipulating the levels of Cyclin A1 in cells is a powerful way to determine its function.

siRNA/shRNA Knockdown: Small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) can be introduced into cells to specifically target and degrade Cyclin A1 mRNA, leading to a reduction in Cyclin A1 protein levels. nih.govresearchgate.net By observing the effects of this "knockdown," researchers can infer the function of the protein. For example, siRNA-mediated knockdown of Cyclin A1 has been shown to inhibit the growth of ovarian cancer cells and cause cell cycle arrest. researchgate.net Similarly, shRNA knockdown of target genes can reveal their regulatory effect on Cyclin A1. nih.govbiorxiv.org

Overexpression Studies: Conversely, introducing a vector that drives high-level expression of Cyclin A1 allows researchers to study the consequences of its abundance. nih.govbiorxiv.org For example, overexpressing Cyclin A1 in certain cell types has been linked to increased proliferation and tumorigenesis. pnas.org These studies are crucial for understanding the oncogenic potential of Cyclin A1.

TechniquePurposeExample Finding for Cyclin A1Reference
siRNA/shRNA Knockdown To reduce the expression of a specific gene (e.g., Cyclin A1).Knockdown of Cyclin A1 inhibits cell growth and proliferation in cancer cell lines. researchgate.netwaocp.org
Overexpression To increase the expression of a specific gene (e.g., Cyclin A1).Overexpression of Cyclin A1 can stimulate tumorigenesis and increase cell proliferation. pnas.orgwindows.net

Cell Cycle Analysis (e.g., Flow Cytometry, BrdU Incorporation, Annexin V Staining)

Understanding the impact of Cyclin A1 on cell cycle progression is fundamental to deciphering its function. Several key techniques are employed to analyze the distribution of cells in different phases of the cell cycle and to assess cellular outcomes like proliferation and apoptosis.

Flow Cytometry: This technique is instrumental in cell cycle analysis by measuring the DNA content of individual cells within a population. wikipedia.org Cells are stained with a fluorescent dye, such as Propidium Iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI), which binds quantitatively to DNA. wikipedia.org The fluorescence intensity of each cell is proportional to its DNA content, allowing for the distinction between cells in the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content). wikipedia.org Studies have utilized flow cytometry to demonstrate that altered Cyclin A1 expression can shift this distribution. For instance, constitutive expression of Cyclin A1 in the K562 acute myeloid leukemia cell line led to an accumulation of cells in the G1 phase and a significant decrease in the percentage of cells in the G2/M phase. ashpublications.org

BrdU Incorporation: The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay directly measures DNA synthesis, providing a precise assessment of cell proliferation. bdbiosciences.combdbiosciences.com BrdU, a synthetic analog of thymidine (B127349), is incorporated into newly synthesized DNA during the S phase. bdbiosciences.com The incorporated BrdU can then be detected using specific antibodies, often fluorescently labeled, and quantified by methods like flow cytometry or ELISA. bdbiosciences.combdbiosciences.com In research on Cyclin A1, this assay has been used to examine the effects of its expression on proliferation. For example, in ovarian cancer cells, tetracycline-induced expression of ectopic Cyclin A1 resulted in a 25% reduction in BrdU incorporation, indicating decreased proliferation. nih.gov Similarly, reducing Cyclin A1 levels in breast cancer cells using siRNA technology led to a decrease in proliferation as measured by BrdU incorporation. pnas.org

Annexin V Staining: This is a standard method for detecting apoptosis, or programmed cell death. thermofisher.com In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. apexbt.com Annexin V, a cellular protein, has a high affinity for PS and can be conjugated to a fluorescent tag. apexbt.com By staining cells with fluorescently labeled Annexin V, researchers can identify apoptotic cells via flow cytometry or fluorescence microscopy. thermofisher.comapexbt.com This method has been employed in Cyclin A1 research to assess whether its manipulation induces apoptosis. For instance, in studies of prostate cancer cells, Annexin V staining was used to examine the effect of altering Cyclin A1 expression on apoptosis. oup.comnih.gov Similarly, in studies of pancreatic cancer cells, Annexin V staining combined with flow cytometry confirmed that treatment with certain compounds induced apoptosis. biomolther.org

Table 1: Application of Cell Cycle Analysis Techniques in Cyclin A1 Research
TechniquePrincipleKey Finding Related to Cyclin A1Cell Type/ModelReference
Flow Cytometry (PI Staining)Measures DNA content to determine cell cycle phase distribution (G1, S, G2/M). wikipedia.orgConstitutive Cyclin A1 expression caused G1 accumulation and G2/M reduction.K562 Myeloid Leukemia Cells ashpublications.org
BrdU IncorporationMeasures incorporation of thymidine analog BrdU into newly synthesized DNA during S phase to quantify proliferation. bdbiosciences.comEctopic Cyclin A1 expression was associated with a 25% reduction in BrdU incorporation.TOV112D Ovarian Cancer Cells nih.gov
Annexin V StainingDetects externalized phosphatidylserine on the surface of apoptotic cells. apexbt.comUsed to examine the effects of Cyclin A1 manipulation on apoptosis.PC3 Prostate Cancer Cells oup.comnih.gov

Chromatin Immunoprecipitation (ChIP)

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the direct binding of a specific protein, such as a transcription factor or a component of the cell cycle machinery like Cyclin A1, to specific DNA sequences within the genome. The core principle involves cross-linking proteins to DNA in living cells, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA. The associated DNA is then purified and identified, typically by PCR, microarrays (ChIP-chip), or sequencing (ChIP-seq).

ChIP assays have been crucial in demonstrating that Cyclin A1 can be recruited to the promoters of specific genes, thereby influencing their transcription.

Target Gene Identification: In breast cancer research, ChIP assays were performed to investigate the molecular mechanisms of Cyclin A1. These studies showed that Six1, a homeoprotein, could bind to the promoter of the Cyclin A1 gene, suggesting a mechanism for its reactivation in tumorigenesis. pnas.org

Promoter Occupancy During Cell Cycle: Researchers have combined cell sorting with ChIP to analyze protein-DNA interactions at specific phases of the cell cycle. plos.org While not always focused on Cyclin A1 itself, this approach has shown that transcription factors like B-MYB, which associates with Cyclin A1-regulated genes, can bind to the promoters of G2/M genes. embopress.org For example, ChIP assays revealed that LIN-9 and B-MYB bind to the promoters of genes like cyclin B1, Plk1, and Birc5 during the G2/M phase. embopress.org

Co-factor Recruitment: In prostate cancer cells, ChIP assays were used to show that Cyclin A1, in conjunction with the androgen receptor, could be recruited to the promoters of genes involved in metastasis, such as VEGF and MMP2. oup.comnih.gov

Table 2: Examples of ChIP Assays in Cyclin A1-Related Research
Protein of InterestIdentified Target Gene PromoterBiological ContextKey FindingReference
Six1Cyclin A1Mammary Epithelial CellsSix1 binds to the Cyclin A1 promoter, activating its expression. pnas.org
Cyclin A1VEGF, MMP2Prostate Cancer Cells (LNCaP)Cyclin A1 is recruited to the promoters of metastasis-related genes. oup.comnih.gov
B-MYBCyclin A2, Cyclin B1, cdc2Fibroblasts (BJ)B-MYB, a protein that associates with LIN-9, binds to promoters of G2/M genes. embopress.org
LIN-9Ubch10, Birc5, Plk1, Cyclin B1Fibroblasts (BJ), T98G cellsLIN-9 binds to the promoters of genes essential for G2/M progression. embopress.org

In Vivo Model Systems (excluding human clinical trials)

To understand the physiological and pathological roles of Cyclin A1 in a whole-organism context, researchers utilize various animal models. These models are indispensable for studying complex processes like development, fertility, and carcinogenesis.

Transgenic and Knockout Mouse Models

Transgenic Mice: These models involve the introduction of a foreign gene (a transgene) into the mouse genome. To study Cyclin A1, researchers have created transgenic mice that overexpress Cyclin A1 in specific tissues. A key example is a model where Cyclin A1 was overexpressed in early myeloid cells under the control of the human cathepsin G (hCG) gene promoter. nih.gov These mice exhibited profound disturbances in myelopoiesis (the production of myeloid cells) and a subset developed acute myeloid leukemia (AML) after a latency period, demonstrating a causal role for Cyclin A1 in leukemogenesis. oup.comnih.govnih.gov Another transgenic model used a tetracycline-dependent system to inducibly express Cyclin A1 in hematopoietic stem cells, further allowing for controlled study of its effects. researchgate.net

Knockout Mice: In contrast, knockout models are generated by inactivating, or "knocking out," a specific gene. The Cyclin A1 knockout mouse has been a seminal tool in revealing its essential functions. Male mice completely lacking Cyclin A1 (Ccna1-/-) are viable but sterile. atlasgeneticsoncology.orgresearchgate.net Histological examination of their testes reveals a complete arrest of spermatogenesis before the first meiotic division, at the late diplotene stage of prophase I. atlasgeneticsoncology.orgresearchgate.netasiaandro.comasiaandro.com This demonstrates that Cyclin A1 is absolutely required for the G2/M transition in male meiosis. nih.gov Interestingly, female knockout mice are fertile, indicating a male-specific meiotic requirement for Cyclin A1. Studies have also created double-knockout mice, for example, crossing Cyclin A1 knockout mice with p53 or ATM knockout mice to investigate genetic interactions during spermatogenesis. asiaandro.com

Table 3: Phenotypes of Cyclin A1 Genetically Engineered Mouse Models
Model TypeGenetic ModificationKey PhenotypePrimary Research AreaReference
TransgenicOverexpression of Cyclin A1 in early myeloid cells.Altered myelopoiesis; development of acute myeloid leukemia (AML).Leukemogenesis nih.gov
KnockoutComplete deletion of the Cyclin A1 (Ccna1) gene.Male infertility due to meiotic arrest at diplotene stage of spermatogenesis.Spermatogenesis, Meiosis atlasgeneticsoncology.orgresearchgate.nettandfonline.com
Double KnockoutDeletion of both Cyclin A1 (Ccna1) and ATM genes.The spermatogenic block in ATM-deficient testes was not altered by the absence of Cyclin A1.Genetic interactions in meiosis asiaandro.com

Xenograft Models (e.g., Prostate Cancer Metastasis Models)

Xenograft models involve the transplantation of human cells or tissues into an immunodeficient host, typically a mouse. These models are invaluable for studying human cancer progression and metastasis in an in vivo setting.

In Cyclin A1 research, xenograft models have been pivotal in confirming its role in promoting cancer metastasis.

Prostate Cancer: Studies have used orthotopic mouse models, where human prostate cancer cells (e.g., PC3) are inoculated directly into the prostates of nude mice. oup.com When PC3 cells were engineered to overexpress Cyclin A1, there was a dramatic increase in tumor metastasis to distant organs like the liver and lymph nodes compared to control mice. oup.comnih.gov Conversely, inhibiting Cyclin A1 expression reduced the invasive potential of these cells. nih.gov Further studies using stem-like prostate cancer cells (ALDHhigh) showed that Cyclin A1 overexpression enabled bone marrow integration and metastatic growth. core.ac.ukdiva-portal.org

Breast Cancer: Xenograft models have also been used to study Cyclin A1 in breast cancer. Mice implanted with MCF-7 breast cancer cells that overexpressed Cyclin A1 showed increased tumor growth and angiogenesis (the formation of new blood vessels). plos.org This was associated with an enhanced expression of VEGF, VEGFR1, and ER-α, linking Cyclin A1 to key pathways in breast cancer progression. plos.org

Computational and Structural Biology Approaches

Computational Modeling of Cyclin A1-CDK Interactions

Computational modeling offers a powerful way to understand the complex, dynamic interactions that govern the cell cycle. nih.gov These models use mathematical equations, often ordinary differential equations (ODEs), to simulate the temporal changes in the concentrations and activities of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). fortunejournals.complos.org

While many cell cycle models focus on the core machinery involving Cyclins A2, B, D, and E, the principles and frameworks are applicable to understanding Cyclin A1. nih.govfortunejournals.com The goal of these models is to simulate how the network of interactions between cyclins and CDKs drives the cell through its different phases. patsnap.comwikipedia.org

Key Aspects of Cyclin-CDK Modeling:

Network Dynamics: Models represent the cell cycle as a network of interacting proteins. fortunejournals.com They incorporate reactions for cyclin synthesis and degradation, and the formation, activation, and inactivation of Cyclin-CDK complexes. plos.org

Bifurcation and Sensitivity Analysis: Advanced analyses can identify critical thresholds and control parameters within the network. For example, sensitivity analysis can determine how changes in the synthesis rate of a specific cyclin affect the timing of cell cycle transitions. nih.gov

Predictive Power: A validated computational model can be used to predict the outcome of perturbations, such as the overexpression or inhibition of a specific cyclin or CDK. This can help generate new hypotheses for experimental testing. plos.org

Specifically for Cyclin A1, computational models could be developed to explore its unique roles. Human Cyclin A1 interacts with CDK2, and the resulting complex is essential for processes like spermatogenesis. atlasgeneticsoncology.org A computational model could simulate the thermodynamics and kinetics of the Cyclin A1-CDK2 interaction, potentially helping to design specific inhibitors by calculating binding free energies. columbia.edu Such models would integrate structural data with kinetic parameters to provide a comprehensive view of how Cyclin A1 binding to its CDK partner initiates downstream signaling events.

Prediction of Binding Affinities and Substrate Specificity

Predicting the binding affinity between Cyclin A1 and its partners, primarily Cyclin-Dependent Kinases (CDKs) like CDK2, as well as its substrates, is fundamental to understanding its biological role. nih.gov Computational approaches have become indispensable for this purpose, offering quantitative estimations of binding strength and specificity.

Machine Learning and Scoring Functions: Advanced machine learning (ML) models are trained on large datasets of known protein-ligand and protein-protein complexes with experimentally determined binding affinities. researchgate.net These models can learn complex relationships between structural or sequence features and binding strength. For Cyclin A1, an ML model could be developed using features from the Cyclin A1/CDK2 complex structure to predict the half-maximal inhibitory concentration (IC50) of various inhibitors or the binding energy for different substrate peptides. researchgate.netoup.com Such models can be used to screen virtual libraries of compounds or peptides to identify potential new binding partners or substrates. researchgate.net

Free Energy Calculation Methods: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) provide more accurate estimations of binding free energy. acs.orgplos.org These techniques calculate the energy of the protein-protein complex and the individual proteins in a solvated state, with the difference corresponding to the binding free energy. acs.org This approach could be used to compare the binding free energy of CDK2 to wild-type Cyclin A1 versus a Cyclin A1 variant where the 385-395 region is altered or deleted, thus quantifying its specific role in the interaction.

Substrate Specificity Prediction: Cyclins play a crucial role in determining the substrate specificity of the CDK/cyclin complex. nih.govpnas.org Computational tools are used to predict which proteins can be phosphorylated by the Cyclin A1/CDK2 complex. These methods often analyze the amino acid sequence surrounding potential phosphorylation sites (serine or threonine residues). plos.org Position-Specific Scoring Matrices (PSSMs), built from the sequences of known substrates, can score any given peptide for its likelihood of being a Cyclin A1/CDK2 substrate. plos.org By understanding the binding pocket of Cyclin A1, which includes contributions from regions like the 385-395 peptide, more accurate and specific prediction models can be built. researchgate.net

Table 1: Illustrative Data for Predicted Binding Affinity Analysis of Cyclin A1 (385-395) Region

This table presents hypothetical data from computational predictions to illustrate how the contribution of the 385-395 peptide region to CDK2 binding could be assessed.

Cyclin A1 VariantComputational MethodPredicted ΔG (kcal/mol)Predicted Change in AffinityKey Residue Interactions (Hypothetical)
Wild-TypeMM/GBSA-15.8BaselineArg388 with CDK2 Asp145; Leu392 in hydrophobic pocket
Deletion (Δ385-395)MM/GBSA-9.2WeakenedLoss of key salt bridge and hydrophobic contacts
Ala-scan (Arg388 -> Ala)Scoring Function-12.1Moderately WeakenedDisruption of specific electrostatic interaction
Ala-scan (Leu392 -> Ala)Scoring Function-11.5Moderately WeakenedReduced stability from loss of hydrophobic packing

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational methodology for studying the physical movements of atoms and molecules over time. acs.org For the Cyclin A1 (385-395) domain, MD simulations provide unparalleled, high-resolution insights into its structural dynamics and role in molecular interactions.

MD simulations of the Cyclin A1/CDK2 complex can reveal how the 385-395 region behaves within the larger protein structure. plos.org This includes its flexibility, conformational changes upon binding, and the specific atomic contacts it makes with CDK2 or with substrates. Researchers can track hydrogen bonds, salt bridges, and hydrophobic interactions involving residues in the 385-395 stretch throughout the simulation, identifying which interactions are stable and critical for the complex's function. nih.gov

Furthermore, enhanced sampling techniques within MD, such as Steered Molecular Dynamics (SMD), can be used to simulate the unbinding of Cyclin A1 from CDK2. acs.orgnih.gov By applying an external force to pull the molecules apart, researchers can identify intermediate interaction states and calculate the forces required for dissociation, providing a dynamic measure of binding strength. acs.orgnih.gov Comparing the unbinding pathways and rupture forces for wild-type Cyclin A1 and mutants in the 385-395 region can vividly demonstrate the fragment's importance in maintaining the complex's structural integrity.

The insights from MD simulations are critical for interpreting experimental data and for guiding the design of new experiments. For example, if a simulation identifies a particularly crucial hydrogen bond formed by a residue in the 385-395 region, a site-directed mutagenesis experiment can be designed to validate its functional importance in the cell.

Table 2: Example Parameters for a Molecular Dynamics Simulation Study

This table outlines typical parameters that would be defined for an MD simulation aimed at investigating the Cyclin A1 (385-395) peptide's interaction with CDK2.

ParameterDescriptionExample Value/SettingRationale
SystemThe molecular complex being simulated.Cyclin A1/CDK2 complex in explicit waterTo accurately model the biological environment.
Force FieldA set of parameters for the potential energy of the system.AMBER ff14SBA standard and well-validated force field for proteins.
Simulation TimeThe total duration of the simulation.500 nanoseconds (ns)To allow for sufficient sampling of conformational states.
EnsembleThe thermodynamic conditions being simulated.NPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
Analysis PerformedThe calculations made from the resulting trajectory.RMSD, RMSF, Hydrogen Bond Analysis, MM/PBSATo quantify stability, flexibility, specific interactions, and binding energy.

Future Directions and Open Questions in Cyclin A1 Research

Elucidation of Undiscovered Regulatory Mechanisms and Substrates

A primary focus of future research is to identify the full complement of molecules that regulate Cyclin A1 and, in turn, are regulated by it. The molecular functions of Cyclin A1 remain largely unclear because the networks involving the Cyclin A1-CDK2 complex have not been fully mapped out. nih.gov

Undiscovered Regulatory Mechanisms: The expression of Cyclin A1 is known to be induced by DNA damage in a p53-dependent manner, suggesting a role in cellular stress responses. nih.gov Future studies will need to explore other signaling pathways and transcription factors that control Cyclin A1 expression in different cellular contexts, both physiological and pathological. For instance, the mechanisms leading to its overexpression in acute myeloid leukemia (AML) are thought to involve aberrant fusion proteins like PML-RAR alpha and PLZF-RAR alpha. atlasgeneticsoncology.org Understanding these pathways could offer new therapeutic targets.

Novel Substrates: The kinase activity of the Cyclin A1-CDK2 complex is central to its function, and identifying its substrates is key to understanding its biological roles. nih.gov Known substrates include key cell cycle regulators like the Retinoblastoma (Rb) family of proteins and the transcription factor E2F-1. nih.govnih.gov However, many substrates remain unknown.

Recent research has employed techniques like the yeast triple-hybrid screen to identify novel interaction partners, which may also be substrates. nih.gov This approach has successfully identified proteins that link the Cyclin A1-CDK2 complex to diverse processes such as DNA repair and signaling. nih.gov A recently identified substrate is SCAPER (S phase cyclin A associated protein residing in the endoplasmic reticulum), which appears to regulate the subcellular location of the Cyclin A/Cdk2 complex. tandfonline.com Further proteomic screens are necessary to build a comprehensive list of Cyclin A1-CDK2 substrates.

Identified Interaction Partners/Substrates of Cyclin A1-CDK2 ComplexCellular ProcessReference
E2F-1Cell Cycle Regulation, Transcription nih.govnih.gov
Retinoblastoma (Rb) family proteinsCell Cycle Regulation nih.govnih.gov
p21 family proteinsCell Cycle Inhibition nih.govnih.gov
B-MYBTranscription atlasgeneticsoncology.org
Ku70DNA Double-Strand Break Repair nih.govnih.govatlasgeneticsoncology.org
INCA1, KARCA1, PROCA1Various (novel proteins) nih.gov
GPS2Signaling nih.govatlasgeneticsoncology.org
SCAPERCell Cycle Regulation tandfonline.com

Interplay with Other Cell Cycle Regulators and Signaling Pathways

Cyclin A1 does not function in isolation. Its activities are intricately woven into the broader network of cell cycle control and cellular signaling. A key future direction is to dissect this complex interplay.

Cyclin A1 binds to and activates cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, to regulate distinct phases of the cell cycle. patsnap.comwikipedia.orgwikipedia.org The Cyclin A1-CDK2 complex, for example, is crucial for the G1/S transition and S phase progression, partly through the phosphorylation of Rb proteins, which releases E2F transcription factors. nih.govnih.govresearchgate.net The interaction with E2F-1 is significantly enhanced when Cyclin A1 is complexed with CDK2. nih.govnih.gov

Future research must clarify how the activity of the Cyclin A1-CDK complex is coordinated with other cyclin-CDK complexes, such as Cyclin D/CDK4/6 and Cyclin E/CDK2, to ensure orderly cell cycle progression. researchgate.netmdpi.com Furthermore, the interaction with CDK inhibitors (CKIs) of the Cip/Kip family, like p21 and p27, needs deeper investigation. nih.govnih.gov

Beyond the core cell cycle machinery, Cyclin A1 interacts with various signaling pathways. It has been shown to promote cell survival through PI3K/Akt signaling and to mediate VEGF expression in conjunction with Rb- and androgen-dependent pathways in prostate cancer. atlasgeneticsoncology.org A comprehensive understanding of how Cyclin A1 integrates signals from pathways like AMPK signaling is also an important area for future studies. atlasgeneticsoncology.orggenecards.org

Comprehensive Understanding of its Role in Disease Pathogenesis

While the overexpression of Cyclin A1 is a known feature of several cancers, particularly acute myeloid leukemia (AML) atlasgeneticsoncology.orgpnas.org, its precise contribution to the development and progression of these diseases is not fully understood.

In AML, Cyclin A1 is considered a leukemia-testis-antigen and is expressed in leukemic stem cells. nih.govnih.gov Transgenic mice overexpressing Cyclin A1 in their myeloid lineage develop abnormal myelopoiesis and eventually AML, confirming its direct role in leukemogenesis. atlasgeneticsoncology.orgpnas.org However, the specific downstream events triggered by Cyclin A1 that drive this transformation require further elucidation. For example, Cyclin A1 has been shown to regulate the expression of the Wilms' tumor 1 (WT1) gene in AML cells, but the functional consequences of this regulation are still being explored. spandidos-publications.com

Its role in solid tumors is also an area of active research. High expression has been noted in prostate cancer, metastatic breast cancer, and non-small cell lung cancer (NSCLC), often correlating with a poor prognosis. atlasgeneticsoncology.orgnih.govaacrjournals.org In prostate cancer, it may contribute to invasion by modulating the expression of matrix metalloproteinases (MMPs) and VEGF. atlasgeneticsoncology.orgnih.gov Future work should aim to validate Cyclin A1 as a prognostic biomarker and a potential therapeutic target in a wider range of cancers. atlasgeneticsoncology.org

Development of Highly Selective Molecular Probes and Research Tools

To dissect the complex biology of Cyclin A1 and validate it as a therapeutic target, the development of more specific and potent research tools is essential.

Highly Selective Inhibitors: The development of small molecule inhibitors that specifically target the Cyclin A1-CDK interaction or the kinase activity of the complex is a major goal, especially for cancer therapy. patsnap.com Current research is focused on creating inhibitors that can halt the proliferation of cancer cells that overexpress Cyclin A1, while having minimal effects on normal cells. patsnap.com Future efforts will need to focus on improving the selectivity of these inhibitors to avoid off-target effects on other highly similar cyclins, such as Cyclin A2.

Advanced Research Tools: Beyond inhibitors, there is a need for better molecular probes to study Cyclin A1's function in real-time within living cells. This includes the development of high-affinity antibodies for more precise detection and quantification pnas.orgbiologists.com, and advanced genetic tools like improved transgenic and knockout mouse models to study its function in specific tissues and at specific developmental stages. atlasgeneticsoncology.orgnih.gov The creation of fluorescently tagged Cyclin A1 could also help in tracking its dynamic localization and interactions throughout the cell cycle.

Exploration of Cyclin A1 in Emerging Biological Fields

The functions of Cyclin A1 may extend beyond cell cycle control and cancer. Exploring its role in other biological contexts is a promising frontier for research.

Regeneration: There is emerging evidence suggesting a role for Cyclin A1 in tissue regeneration. Studies have shown that Cyclin A1 is expressed in hematopoietic stem and progenitor cells (HSPCs) and is required for their proper interaction with the bone marrow niche, impacting their migration and regenerative capacity. nih.gov In facioscapulohumeral muscular dystrophy (FSHD), a non-cancerous disease, altered Cyclin A1 expression in muscle tissue suggests a potential role in muscle regeneration processes. plos.orgresearchgate.net Given that cell cycle regulators like CDK1 are essential for muscle regeneration nih.gov, investigating Cyclin A1's specific function in the repair and regeneration of various tissues is a compelling avenue for future research.

Aging: The link between cell cycle regulation and aging is well-established. While direct evidence linking Cyclin A1 to the aging process is currently sparse, some findings provide a basis for future investigation. For example, an age-related increase in Cyclin A1 expression has been observed in the tonsils of children. nih.gov Furthermore, key aging markers like the CDK inhibitor p21 are known to interact with cyclin-CDK complexes. mdpi.commdpi.com Future studies could explore whether Cyclin A1 expression or activity changes during organismal aging and whether it plays a role in cellular senescence.

Specific Non-Cancerous Diseases: The essential role of Cyclin A1 in spermatogenesis, where its absence leads to male infertility, is its most well-characterized function outside of cancer. atlasgeneticsoncology.orgtandfonline.com Its involvement in facioscapulohumeral muscular dystrophy (FSHD) is another key example of its relevance to non-cancerous pathologies. plos.org Researchers should continue to investigate its potential involvement in other diseases characterized by abnormal cell proliferation or differentiation.

Q & A

Q. What experimental protocols are recommended for determining the specific activity of Cyclin-A1 (385-395) in kinase assays?

Methodological Answer:

  • Use baculovirus-infected Sf9 cell systems for recombinant protein expression to ensure proper post-translational modifications .
  • Employ kinase activity assays with histone H1 as a substrate, measuring phosphate incorporation via radiometric or fluorescence-based methods. Normalize activity to protein concentration (nmol/min/mg) using densitometry for purity verification (>75%) .
  • Include positive controls (e.g., commercially active CDK1/Cyclin-A1 complexes) and validate results with SDS-PAGE (expected molecular weights: ~58 kDa for CDK1, ~81 kDa for Cyclin-A1) .

Q. How can researchers confirm the structural integrity of Cyclin-A1 (385-395) in recombinant protein preparations?

Methodological Answer:

  • Perform circular dichroism (CD) spectroscopy to assess secondary structure stability within residues 385-395, comparing spectra to wild-type Cyclin-A1 .
  • Use limited proteolysis followed by mass spectrometry to identify protease-resistant domains, ensuring the 385-395 region remains intact .
  • Validate functional integrity via co-immunoprecipitation with CDK1, confirming binding affinity through surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported specific activity values (e.g., 38 vs. 48 nmol/min/mg) for Cyclin-A1 (385-395)?

Methodological Answer:

  • Replicate assays under standardized conditions: identical substrate concentrations (e.g., 0.2 mg/mL histone H1), ATP levels (100 µM), and buffer pH (7.4) .
  • Compare purification protocols: discrepancies may arise from affinity tag placement (N- vs. C-terminal) or protease cleavage during purification .
  • Validate activity using orthogonal methods (e.g., FRET-based assays) to rule out technical artifacts .

Q. What strategies are effective for designing experiments to study Cyclin-A1 (385-395)'s role in G2/M transition under DNA damage conditions?

Methodological Answer:

  • Use synchronized cell lines (e.g., HeLa) treated with etoposide to induce DNA damage. Monitor Cyclin-A1 (385-395) localization via immunofluorescence and quantify CDK1 binding via Förster resonance energy transfer (FRET) .
  • Incorporate phospho-specific antibodies to track phosphorylation changes at Thr-395, a residue critical for Cyclin-A1 degradation .
  • Apply siRNA knockdown of Cyclin-A1 (385-395) and assess mitotic entry delays using flow cytometry (propidium iodide staining) .

Q. How can researchers ensure reproducibility when studying Cyclin-A1 (385-395) interactions in heterogeneous cell populations?

Methodological Answer:

  • Use single-cell RNA sequencing (scRNA-seq) to identify subpopulations with Cyclin-A1 (385-395) expression variability .
  • Combine co-culture systems with fluorescence-activated cell sorting (FACS) to isolate interacting partners (e.g., CDK1 or E2F transcription factors) .
  • Publish raw data (e.g., microscopy images, SPR sensorgrams) in supplementary materials with detailed metadata (e.g., instrument settings, buffer compositions) .

Methodological Best Practices

Q. What criteria should guide the selection of primary vs. secondary literature when analyzing Cyclin-A1 (385-395) functional data?

Methodological Answer:

  • Prioritize primary studies with full experimental protocols (e.g., Hu et al. 2022, cited in ). Avoid reviews lacking raw data .
  • Cross-reference structural data from the Protein Data Bank (PDB) for Cyclin-A1 domains, ensuring alignment with residue-level mutagenesis studies .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses about Cyclin-A1 (385-395)'s role in oncogenesis .

Q. How should researchers integrate contradictory findings about Cyclin-A1 (385-395) into a cohesive literature review?

Methodological Answer:

  • Create a synthesis matrix categorizing studies by methodology (e.g., in vitro vs. in vivo), highlighting how assay conditions (e.g., ATP concentration) influence outcomes .
  • Discuss limitations of model systems (e.g., Sf9 cells lack endogenous cell cycle checkpoints) that may explain discrepancies in activity measurements .
  • Propose follow-up experiments, such as cryo-EM to resolve Cyclin-A1 (385-395)-CDK1 conformational changes under varying pH conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.